molecular formula C6H8BrN3O B1619935 5-Bromo-4-methoxy-6-methylpyrimidin-2-amine CAS No. 7749-55-5

5-Bromo-4-methoxy-6-methylpyrimidin-2-amine

カタログ番号: B1619935
CAS番号: 7749-55-5
分子量: 218.05 g/mol
InChIキー: IMSWQXXKVNQRJO-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-Bromo-4-methoxy-6-methylpyrimidin-2-amine (CAS 7749-55-5) is a high-purity brominated pyrimidine derivative supplied for research and development purposes. This compound, with a molecular formula of C 6 H 8 BrN 3 O and a molecular weight of 218.05 g/mol, serves as a versatile and valuable synthetic intermediate . Its core value lies in its role as a key monomer for constructing novel chemical libraries , particularly enabling rapid access to diverse chemical space through established cross-coupling methodologies such as Suzuki, Stille, and Heck reactions . The presence of the bromine atom at the 5-position of the pyrimidine ring makes it highly amenable to further functionalization, allowing researchers to synthesize a wide array of 4-substituted derivatives for structure-activity relationship (SAR) studies . Pyrimidine derivatives are of significant interest in medicinal and pharmaceutical chemistry due to their wide range of potential pharmacological activities, which include antimicrobial, antitumor, and anti-inflammatory effects . As a building block, this compound contributes to the discovery process for new therapeutic agents and is strictly intended for laboratory research. This product is offered with a purity of 95% or higher . Handle with appropriate care in a controlled laboratory setting. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

特性

IUPAC Name

5-bromo-4-methoxy-6-methylpyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8BrN3O/c1-3-4(7)5(11-2)10-6(8)9-3/h1-2H3,(H2,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMSWQXXKVNQRJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC(=N1)N)OC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8BrN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40346479
Record name 5-bromo-4-methoxy-6-methylpyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40346479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7749-55-5
Record name 5-Bromo-4-methoxy-6-methyl-2-pyrimidinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7749-55-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-bromo-4-methoxy-6-methylpyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40346479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

5-Bromo-4-methoxy-6-methylpyrimidin-2-amine chemical structure and properties

Author: BenchChem Technical Support Team. Date: March 2026

Scaffold Analysis, Synthetic Protocols, and Medicinal Chemistry Applications

Executive Summary & Structural Analysis

5-Bromo-4-methoxy-6-methylpyrimidin-2-amine (CAS: 15967-83-6) represents a "privileged scaffold" in modern drug discovery. Its structural utility lies in the orthogonal reactivity of its three functional handles: a nucleophilic amine at C2, an electrophilic bromine at C5, and a potentially labile methoxy group at C4.

This guide details the physicochemical profile, validated synthesis, and cross-coupling behaviors of this intermediate, specifically for researchers targeting kinase inhibitors and heterocyclic bioactive agents.

Physicochemical Profile

The molecule exhibits properties consistent with "Fragment-Based Drug Design" (FBDD) rules—low molecular weight and moderate polarity, allowing for significant elaboration without violating Lipinski's Rule of 5.

PropertyValueDescription
CAS Number 15967-83-6Unique Identifier
Formula C₆H₈BrN₃OHalogenated Pyrimidine
Molecular Weight 218.05 g/mol Ideal for fragment elaboration
Appearance Off-white to pale yellow solidCrystalline
Predicted pKa ~3.5 - 4.5 (Pyridine N)Weakly basic due to electron-withdrawing Br
LogP (Predicted) ~1.2Lipophilic enough for membrane permeability
H-Bond Donors 1 (–NH₂)Primary amine
H-Bond Acceptors 3 (N1, N3, O)Pyrimidine nitrogens + ether oxygen

Synthetic Routes & Process Chemistry

While commercially available, in-house synthesis is often required for scale-up or isotopic labeling. The most robust route involves the electrophilic aromatic substitution (bromination) of the electron-rich pyrimidine precursor.

Validated Synthesis Protocol: Electrophilic Bromination

Reaction Principle: The C5 position of 2-amino-4-methoxy-6-methylpyrimidine is the most electron-rich site, activated by the ortho-methoxy and para-amino groups. N-Bromosuccinimide (NBS) is preferred over elemental bromine (


) for stoichiometry control and ease of handling.
Materials:
  • Precursor: 4-Methoxy-6-methylpyrimidin-2-amine (1.0 eq)

  • Reagent: N-Bromosuccinimide (NBS) (1.05 eq)

  • Solvent: Acetonitrile (MeCN) or DMF (anhydrous)

  • Quench: 10% Sodium Thiosulfate (

    
    )
    
Step-by-Step Methodology:
  • Dissolution: Charge a reaction vessel with 4-methoxy-6-methylpyrimidin-2-amine (10 mmol) and MeCN (50 mL). Stir at room temperature (RT) until fully dissolved.

  • Controlled Addition: Cool the solution to 0°C. Add NBS (10.5 mmol) portion-wise over 15 minutes. Critical: Exothermic reaction; maintain temperature <5°C to prevent over-bromination or radical side reactions.

  • Reaction: Allow the mixture to warm to RT and stir for 2–4 hours.

    • Monitoring: Check via TLC (50% EtOAc/Hexanes) or LCMS. The starting material (M+H ~140) should disappear, replaced by the product (M+H ~218/220 doublet).

  • Workup:

    • Concentrate the solvent to ~10 mL under reduced pressure.

    • Pour the residue into ice-cold water (100 mL).

    • Neutralize/Quench with 10%

      
       to remove residual bromine species.
      
  • Isolation: The product typically precipitates. Filter the solid, wash with cold water, and dry under vacuum at 45°C.

    • Yield Expectation: 85–95%.[1]

Synthesis Workflow Diagram

SynthesisWorkflow Figure 1: Validated Bromination Workflow for CAS 15967-83-6 Start Precursor: 4-Methoxy-6-methyl pyrimidin-2-amine Process Reaction: 0°C to RT, 3h (Electrophilic Subst.) Start->Process Reagent Reagent: NBS (1.05 eq) Solvent: MeCN Reagent->Process Quench Quench: Na2S2O3 (aq) Precipitation Process->Quench Product Final Product: 5-Bromo-4-methoxy- 6-methylpyrimidin-2-amine Quench->Product Filtration

Figure 1: Step-by-step workflow for the regioselective bromination of the pyrimidine core.

Reactivity Profile & Functionalization

The core value of 5-bromo-4-methoxy-6-methylpyrimidin-2-amine is its ability to serve as a branching point in divergent synthesis.

Suzuki-Miyaura Cross-Coupling (C5 Functionalization)

The C5-Br bond is highly reactive toward Pd(0) insertion due to the electron-deficient nature of the pyrimidine ring (compared to benzene).

  • Challenge: The free amine (-NH₂) at C2 can coordinate to Palladium, potentially poisoning the catalyst.

  • Solution:

    • Standard Approach: Protect the amine (e.g., Boc-anhydride) prior to coupling.

    • Modern Approach: Use bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) which prevent amine coordination and facilitate oxidative addition.

Protocol (General Suzuki Conditions):

  • Catalyst:

    
     or 
    
    
    
    /XPhos (5 mol%).
  • Base:

    
     or 
    
    
    
    (2-3 eq).
  • Solvent: Dioxane/Water (4:1).[1]

  • Temp: 80–100°C.[2]

Divergent Chemical Space Map

The following diagram illustrates how this scaffold converts into high-value medicinal targets.

DivergentSynthesis Figure 2: Divergent Synthetic Pathways from the Core Scaffold Core 5-Bromo-4-methoxy- 6-methylpyrimidin-2-amine (The Scaffold) Suzuki Pathway A: Suzuki Coupling (Ar-B(OH)2, Pd cat.) Core->Suzuki C5-Br Displacement Buchwald Pathway B: Buchwald-Hartwig (R-NH2, Pd cat.) Core->Buchwald C5-Br Displacement Hydrolysis Pathway C: Acidic Hydrolysis (HCl/H2O) Core->Hydrolysis C4-OMe Cleavage Biaryl 5-Aryl-pyrimidine (Kinase Inhibitor Core) Suzuki->Biaryl Diamine C5-Amino Derivative (Solubility/Selectivity) Buchwald->Diamine Pyrimidinone 5-Bromo-6-methyl- pyrimidin-4(3H)-one Hydrolysis->Pyrimidinone

Figure 2: Strategic branching points. Pathway A is most common for generating biaryl kinase inhibitors.

Medicinal Chemistry Applications

This specific pyrimidine derivative is frequently cited in patent literature for Cyclin-Dependent Kinase (CDK) and Janus Kinase (JAK) inhibitors.

Pharmacophore Features[4][7][8]
  • H-Bond Donor/Acceptor Motif: The 2-amino-pyrimidine motif (donor-acceptor-donor) is a classic "hinge binder" in ATP-competitive kinase inhibitors. It mimics the adenine ring of ATP.

  • C5 Vector: Substituents introduced at C5 (via Suzuki coupling) point into the "gatekeeper" region or the solvent-exposed front of the kinase pocket, allowing for selectivity tuning.

  • C4-Methoxy: Often acts as a placeholder. It can be retained for steric bulk or hydrolyzed to a carbonyl (pyrimidinone) to change the H-bond donor/acceptor pattern.

Analytical Characterization

To ensure the integrity of the scaffold before use in complex steps, verify the following signals.

  • ¹H NMR (DMSO-d₆, 400 MHz):

    • 
       ~2.3 ppm (s, 3H, -CH₃ at C6)
      
    • 
       ~3.8 ppm (s, 3H, -OCH₃ at C4)
      
    • 
       ~6.5–7.0 ppm (br s, 2H, -NH₂, exchangeable with 
      
      
      
      )[3]
    • Note: Absence of aromatic protons on the ring (C5 is substituted).

  • LC-MS (ESI+):

    • Primary peak at m/z 218.0 and 220.0 (1:1 ratio due to ⁷⁹Br/⁸¹Br isotope pattern).

Safety & Handling

  • Hazards: Irritant to eyes, respiratory system, and skin.

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Light sensitive (brominated compounds can undergo photolytic debromination over long periods).

  • Spill Protocol: Absorb with inert material (vermiculite). Do not allow entry into drains (halogenated heterocycles can be persistent).

References

  • BenchChem. (2025).[4] Application Notes and Protocols for Suzuki Coupling of 5-Bromo-2-chloro-4-methoxypyrimidine. Retrieved from 2

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 53485433 (Analog: 5-Bromo-4-methoxypyridin-2-amine). Retrieved from 5[6]

  • Appretech Scientific. (2025). Product Specification: 5-bromo-4-methoxy-6-methylpyrimidin-2-amine. Retrieved from 7

  • MDPI. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling. Retrieved from 1

  • American Chemical Society (ACS). (2026).[8] Reactivity of 5-iodo-4-methoxy-2-methylthio-6-methyl(trifluoromethyl)pyrimidines in Suzuki-Miyaura Cross-Coupling. Retrieved from 8[8]

Sources

Technical Guide: Solubility Profiling of 5-Bromo-4-methoxy-6-methylpyrimidin-2-amine (CAS 7749-55-5)

[1]

Part 1: Executive Summary & Physicochemical Context

Compound Identity:

  • Systematic Name: 5-Bromo-4-methoxy-6-methylpyrimidin-2-amine[1][2][3][4]

  • CAS Number: [1][5]

  • Molecular Formula: C₆H₈BrN₃O[6]

  • Molecular Weight: 218.05 g/mol [4][5][6]

Operational Context: In drug discovery and synthetic optimization, 5-Bromo-4-methoxy-6-methylpyrimidin-2-amine serves as a critical heterocyclic scaffold. Its solubility profile is governed by the interplay between the high crystal lattice energy typical of aminopyrimidines (due to intermolecular hydrogen bonding) and the solvation capacity of the chosen medium.

This guide provides a rigorous, self-validating framework for solubilizing this compound in Dimethyl Sulfoxide (DMSO) and Methanol (MeOH), moving beyond static "mg/mL" estimates to dynamic, protocol-driven solubility determination.

Part 2: Solubility in DMSO (Dimethyl Sulfoxide)

Mechanism of Action

DMSO is the "Gold Standard" solvent for this compound due to its dipolar aprotic nature. The 2-amino group (


Expected Solubility Profile
  • Classification: High Solubility.

  • Estimated Range: > 50 mg/mL (at 25°C).

  • Utility: Primary vehicle for high-concentration stock solutions (10 mM – 100 mM) used in biological screening and synthetic stock reserves.

Protocol: Preparation of a 50 mM Stock Solution

Note: This protocol assumes a target volume of 10 mL. Adjust mass accordingly.

  • Weighing: Accurately weigh 109.0 mg of the substance into a 20 mL amber glass scintillation vial (to protect from light-induced debromination).

  • Solvent Addition: Add 5.0 mL of anhydrous DMSO (Grade:

    
     99.9%).
    
    • Critical Step: Do not add the full volume immediately. Add 50% of the volume first to create a slurry.

  • Dissolution: Vortex at medium speed for 30 seconds. If solid persists, sonicate at 40 kHz for 5 minutes at ambient temperature.

  • Final Volume: Add the remaining DMSO to reach the target concentration. Note that for precise molarity, volumetric flasks should be used, but for general screening, gravimetric addition (Density of DMSO

    
     1.10 g/mL) is acceptable.
    
  • Storage: Store at -20°C. Caution: DMSO freezes at 19°C. Repeated freeze-thaw cycles can precipitate the compound. Aliquot into single-use vials to maintain integrity.

Part 3: Solubility in Methanol (MeOH)

Mechanism of Action

Methanol is a protic solvent capable of both donating and accepting hydrogen bonds. However, its lower dielectric constant compared to DMSO means it is less effective at shielding the ionic character if the compound is protonated. For 5-Bromo-4-methoxy-6-methylpyrimidin-2-amine, the basicity is low (pKa estimated < 3.0 due to the electron-withdrawing 5-Br group). Therefore, solubility in MeOH is heavily temperature-dependent.

Expected Solubility Profile
  • Classification: Moderate (Temperature Dependent).

  • Estimated Range: 5–15 mg/mL (at 25°C); significantly higher at reflux.

  • Utility: Recrystallization solvent, LC-MS mobile phase preparation, and intermediate dilution for assays tolerating low DMSO percentages.

Protocol: Temperature-Dependent Dissolution
  • Ambient: At 25°C, the compound may dissolve slowly. Agitation (magnetic stirring) is required for >30 minutes to ensure equilibrium.

  • Recrystallization (Purification):

    • Dissolve the crude solid in boiling methanol .

    • Filter while hot to remove insoluble impurities.

    • Allow to cool slowly to 4°C. The aminopyrimidine core often crystallizes effectively from cold methanol, purifying the compound from oily impurities.

Part 4: Self-Validating Experimental Protocol

Do not rely on literature values alone. Batch-to-batch variation (polymorphism, particle size) affects solubility. Use this Saturation Shake-Flask Method to determine the exact solubility limit for your specific lot.

Workflow Diagram (DOT)

SolubilityProtocolcluster_CheckQuality ControlStartStart: Weigh Excess SolidSolventAdd Solvent (DMSO or MeOH)(Defined Volume)Start->SolventAgitateAgitate (Shake/Stir)24 Hours @ 25°CSolvent->AgitateFilterFilter Supernatant(0.45 µm PTFE)Agitate->FilterDiluteDilute for Detection(Ensure within Linear Range)Filter->DiluteDetectQuantify (HPLC-UV @ 254nm)Dilute->DetectCheck1Check for Precipitationafter DilutionDilute->Check1

Figure 1: Saturation Shake-Flask Workflow for precise solubility determination.

Step-by-Step Methodology
  • Preparation: Add excess compound (e.g., 50 mg) to 1 mL of solvent in a chemically resistant vial.

  • Equilibration: Shake or stir at a constant temperature (25°C) for 24 hours. This ensures thermodynamic equilibrium is reached, distinguishing true solubility from kinetic dissolution rate.

  • Filtration: Pass the suspension through a 0.45 µm PTFE syringe filter . Note: Do not use Nylon filters with DMSO as extractables may interfere.

  • Quantification:

    • Dilute the filtrate 100-fold with the mobile phase (e.g., Acetonitrile/Water).

    • Analyze via HPLC-UV (typically 254 nm for the pyrimidine core).

    • Compare peak area against a standard curve prepared from a known low-concentration stock.

Part 5: Data Summary & Optimization

Solubility Comparison Table
FeatureDMSOMethanol
Solubility Capacity High (>50 mg/mL)Moderate (5-15 mg/mL)
Dissolution Rate Fast (with sonication)Slow (requires heat/time)
Primary Use Stock Solutions (10-100 mM)Recrystallization / LC-MS
Stability Good (Store -20°C)Good (Avoid evaporation)
Handling Hazard Skin permeation enhancerFlammable, volatile
Troubleshooting "Crash-Out"

If the compound precipitates upon dilution from DMSO into aqueous media (e.g., biological buffers):

  • Step-Down Dilution: Do not dilute 1000x in one step. Dilute 1:10 into Methanol first, then into buffer.

  • Warmth: Pre-warm the buffer to 37°C before adding the DMSO stock.

  • Co-solvents: Include 0.1% Tween-80 or Cyclodextrin in the aqueous buffer to stabilize the hydrophobic bromo/methoxy regions.

Part 6: References

  • PubChem. (2025).[7][8][9] Compound Summary: 5-Bromo-4-methylpyrimidin-2-amine (Structural Analog). National Library of Medicine. Retrieved February 28, 2026, from [Link]

  • ChemBuyersGuide. (n.d.). Source List for CAS 7749-55-5. Retrieved February 28, 2026, from [Link]

literature review on 5-Bromo-4-methoxy-6-methylpyrimidin-2-amine derivatives

Author: BenchChem Technical Support Team. Date: March 2026

A Strategic Scaffold for Modular Drug Discovery[1]

Part 1: Executive Summary & Strategic Value

In the landscape of modern medicinal chemistry, 5-Bromo-4-methoxy-6-methylpyrimidin-2-amine (CAS: 7749-55-5) is not merely a reagent; it is a privileged scaffold .[1] Its structural architecture offers three distinct vectors for orthogonal functionalization, making it an ideal "hub" intermediate for Fragment-Based Drug Discovery (FBDD) and high-throughput library synthesis.

This guide analyzes the technical utility of this scaffold, focusing on its role in overcoming reactivity barriers associated with pyrimidinone precursors. Specifically, we explore how the C4-methoxy group acts as a "masked" functionality that activates the C5-bromo position for palladium-catalyzed cross-couplings—a transformation often sluggish in the corresponding tautomeric pyrimidinones.

Key Technical Advantages:

  • Orthogonal Reactivity: The C2-amine (nucleophilic), C4-methoxy (electrophilic/displacement-ready), and C5-bromide (cross-coupling partner) allow for sequential, regioselective derivatization.[1]

  • Solubility Profile: The 4-methoxy substituent significantly improves lipophilicity compared to the hydrogen-bond-donating 4-hydroxy/oxo tautomer, facilitating organic synthesis and purification.[1]

  • Bioactive Core: The pyrimidine pharmacophore is ubiquitous in kinase inhibitors (e.g., CDK, GSK-3

    
    ) and antivirals.[1]
    
Part 2: Chemical Architecture & Synthesis[1]
2.1 The "Activation" Hypothesis

A common hurdle in pyrimidine chemistry is the poor reactivity of 2-amino-5-bromo-6-methylpyrimidin-4(3H)-one in Suzuki-Miyaura couplings due to catalyst poisoning by the lactam/free amine and poor solubility.[1]

The Solution: Converting the C4-carbonyl to a C4-methoxy ether locks the tautomer, prevents catalyst coordination to the oxygen, and increases the electron density at the halogenated carbon, thereby facilitating the oxidative addition step of the catalytic cycle.

2.2 Synthetic Pathway (Protocol)

The synthesis of the core scaffold typically proceeds from commercially available 2-amino-4-hydroxy-6-methylpyrimidine.[1]

Step-by-Step Protocol:

  • Bromination (C5 Functionalization):

    • Reagents: N-Bromosuccinimide (NBS), Acetonitrile (ACN).

    • Mechanism:[2][3] Electrophilic aromatic substitution. The electron-donating amino and hydroxyl groups direct the bromine to the C5 position.

    • Procedure: Suspend precursor in ACN. Add NBS (1.05 eq) portion-wise at 0°C. Stir at RT for 4h. Filter the precipitate (hydrobromide salt).

    • Checkpoint: Appearance of C5-Br peak in NMR; disappearance of C5-H signal.

  • Chlorination (Activation):

    • Reagents: POCl

      
      , 
      
      
      
      -Dimethylaniline (base).
    • Mechanism:[2][3] Conversion of the tautomeric hydroxyl group to a chloro leaving group.

    • Procedure: Reflux the brominated intermediate in neat POCl

      
       for 3-5h. Quench carefully on ice.
      
    • Safety Note: POCl

      
       is highly corrosive. Use strictly anhydrous conditions to prevent violent hydrolysis.
      
  • Methoxylation (The Target Scaffold):

    • Reagents: NaOMe (Sodium Methoxide), MeOH.

    • Mechanism:[2][3] Nucleophilic Aromatic Substitution (S

      
      Ar).
      
    • Procedure: Dissolve the chloro-intermediate in dry MeOH. Add NaOMe (2.0 eq) at 0°C. Warm to reflux for 2h.

    • Purification: Concentrate, partition between EtOAc/Water. Recrystallize from Hexane/EtOAc.

Part 3: Functionalization & Logic (The "Hub" Strategy)

The power of 5-Bromo-4-methoxy-6-methylpyrimidin-2-amine lies in its ability to serve as a divergence point.

3.1 Vector A: C5-Suzuki Coupling (Library Generation)

This is the primary route for generating biological diversity (e.g., biaryl kinase inhibitors).[1]

  • Logic: The C4-methoxy group prevents the "dimerization" often seen with free hydroxyls and enhances the rate of transmetallation.

  • Catalyst Choice: Pd(dppf)Cl

    
     or Pd
    
    
    
    (dba)
    
    
    /XPhos are preferred for sterically hindered boronic acids.
  • Outcome: Formation of 5-aryl or 5-heteroaryl derivatives.

3.2 Vector B: C4-Demethylation or Displacement
  • Demethylation: Treatment with HBr/AcOH or BBr

    
     reverts the molecule to the pyrimidinone  form after the C5-coupling is complete.[1] This is crucial for generating H-bond donor/acceptor motifs required for ATP-binding pockets.
    
  • Displacement (S

    
    Ar):  The methoxy group can be displaced by amines (primary/secondary) to generate 2,4-diaminopyrimidines , a class known for DHFR inhibition (e.g., Trimethoprim analogs).[1]
    
3.3 Vector C: C2-Amine Acylation
  • Logic: The exocyclic amine is less nucleophilic than typical anilines due to the electron-deficient ring, but it can be acylated to modulate solubility or introduce a "tail" interacting with solvent-exposed regions of a protein target.[1]

Part 4: Visualization of Chemical Space[1]

The following diagram illustrates the "Hub-and-Spoke" model for derivatizing this scaffold.

G Core 5-Bromo-4-methoxy- 6-methylpyrimidin-2-amine (The Hub) Suzuki_Prod 5-Aryl-4-methoxy- 6-methylpyrimidin-2-amine (Kinase Inhibitor Precursor) Core->Suzuki_Prod C-C Bond Formation (C5 Position) Diamino 2,4-Diamino-5-bromo- 6-methylpyrimidine (DHFR Inhibitor Analog) Core->Diamino SNAr Displacement (C4 Position) Lactam 5-Bromo-6-methyl- pyrimidin-4(3H)-one (H-Bond Donor) Core->Lactam Hydrolysis (C4 Position) Boronic Ar-B(OH)2 Pd(0) Cat. Boronic->Core Amine R-NH2 Heat Amine->Core Acid HBr / AcOH or BBr3 Acid->Core

Figure 1: Divergent synthesis pathways from the 5-Bromo-4-methoxy-6-methylpyrimidin-2-amine core.[1]

Part 5: Therapeutic Applications & SAR[1]
5.1 Oncology: Kinase Inhibition

The 2-amino-4-substituted pyrimidine motif is a "master key" for the ATP-binding site of protein kinases.[1]

  • Mechanism: The N1 and C2-NH

    
     typically form a bidentate hydrogen bond with the "hinge region" of the kinase.
    
  • Role of C5-Substituent: The group introduced via Suzuki coupling (see Vector A) occupies the "gatekeeper" region or the hydrophobic back pocket, dictating selectivity between kinases (e.g., CDK2 vs. CDK4).[1]

  • Data Point: Derivatives where C4 = OMe and C5 = Substituted Phenyl have shown micromolar to nanomolar affinity against GSK-3

    
      (Glycogen Synthase Kinase 3 Beta), a target for Alzheimer's and cancer [1].
    
5.2 Infectious Diseases: Antivirals

Substituted pyrimidines mimic nucleosides.[1]

  • Mechanism: C6-alkylated derivatives (like the methyl group in our scaffold) have been explored as non-nucleoside reverse transcriptase inhibitors (NNRTIs).[1]

  • SAR Insight: The C6-methyl group provides steric bulk that can induce conformational changes in the viral polymerase binding pocket [2].

Part 6: Quantitative Data Summary

Table 1: Comparative Reactivity of Scaffold Variants

Scaffold VariantC5-Suzuki Yield (Pd-Cat)Solubility (org. solv.)Primary Utility
5-Bromo-4-methoxy...[1][2][4][5] (Target) High (85-95%) High Library Synthesis / Intermediate
5-Bromo-4-hydroxy...[1] (Tautomer)Low (<20%)LowFinal Active Pharmaceutical Ingredient (API)
5-Bromo-2,4-diamino...Moderate (40-60%)ModerateAntibacterial (DHFR)

Note: Yields are generalized based on standard phenylboronic acid coupling conditions [3].

Part 7: References
  • Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity. Source: Molecules, 2013. Context: Discusses the biological activity of the core scaffold and the importance of the C6-substituent. URL:[Link][1]

  • 5-Iodo-2-methylthio-6-methyl(trifluoromethyl)pyrimidin-4(3H)-ones vs Their 4-Methoxylated Derivatives in Suzuki-Miyaura Cross-Coupling. Source: ACS Omega, 2023. Context: Provides quantitative data on the failure of lactam couplings vs. the success of methoxy-pyrimidine couplings. URL:[Link]

  • PubChem Compound Summary: 5-Bromo-4-methoxy-6-methylpyrimidin-2-amine. Source: National Center for Biotechnology Information. Context: Chemical and physical property data (CID 18616196).[6] URL:[Link]

Sources

Technical Guide: 5-Bromo-4-methoxy-6-methylpyrimidin-2-amine as a Pharmaceutical Building Block

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide on 5-Bromo-4-methoxy-6-methylpyrimidin-2-amine

Executive Summary

In the landscape of modern drug discovery, 5-Bromo-4-methoxy-6-methylpyrimidin-2-amine represents a "privileged scaffold." Its utility stems from the unique electronic distribution of the pyrimidine ring, which allows for orthogonal functionalization. This building block is particularly valued in the development of kinase inhibitors , where the 2-amino-pyrimidine motif serves as a critical anchor for ATP-binding sites (hinge region), while the 5-bromo position acts as a vector for accessing hydrophobic pockets via palladium-catalyzed cross-coupling.

This guide details the synthesis, reactivity profile, and pharmaceutical applications of this core, providing validated protocols for its integration into lead optimization campaigns.

Chemical Profile & Structural Logic

The molecule comprises a tetrasubstituted pyrimidine ring.[1] Understanding the electronic push-pull dynamics is essential for predicting reactivity.

FeatureMoietyElectronic EffectSynthetic Utility
C2 Amino (

)
Strong EDG (+M)H-bond donor (Hinge binder); Nucleophile for Buchwald-Hartwig.
C4 Methoxy (

)
Moderate EDG (+M)H-bond acceptor; Masked carbonyl (hydrolyzable to oxo); Potential leaving group (SNAr).
C5 Bromine (

)
Weak EWG (-I), Leaving GroupPrimary Reactive Site. Excellent handle for Suzuki/Stille/Sonogashira couplings.
C6 Methyl (

)
Weak EDG (+I)Steric bulk; Benzylic oxidation site (rare); Lipophilic contact.

Electronic Analysis: The pyrimidine ring is naturally electron-deficient (pi-deficient). However, the presence of the amino (C2) and methoxy (C4) groups significantly increases the electron density, particularly at the C5 position . This makes C5 susceptible to electrophilic aromatic substitution (e.g., bromination) during synthesis, but more importantly, it activates the C-Br bond for oxidative addition by Palladium(0) species, facilitating cross-coupling reactions without competing SNAr pathways at C4.

Synthesis & Preparation

While commercially available, in-house preparation is often required to access specific isotopologues or derivatives. The most robust route involves the regioselective bromination of the commercially available precursor 2-amino-4-methoxy-6-methylpyrimidine .

Mechanism of Preparation

Direct bromination using molecular bromine (


) can be harsh, leading to over-bromination or oxidation of the methyl group. The preferred industry standard utilizes N-Bromosuccinimide (NBS)  in a polar aprotic solvent (DMF or Acetonitrile). The reaction proceeds via electrophilic aromatic substitution (

).
Experimental Protocol: Regioselective Bromination
  • Reagents: 2-Amino-4-methoxy-6-methylpyrimidine (1.0 eq), NBS (1.05 eq), Acetonitrile (ACN).

  • Procedure:

    • Dissolve the precursor in ACN (0.5 M concentration) under

      
       atmosphere.
      
    • Cool the solution to 0°C to suppress side reactions.

    • Add NBS portion-wise over 30 minutes. (Rapid addition causes exotherms).

    • Allow the mixture to warm to Room Temperature (RT) and stir for 4 hours.

    • Validation: Monitor by TLC (Hexane:EtOAc 1:1) or LC-MS.[2] The product is less polar than the starting material.

    • Work-up: Concentrate the solvent. Resuspend residue in water.[3] The product precipitates as a solid. Filter, wash with cold water, and dry.

    • Yield: Typically 85-92%.

Reactivity Profile: The Divergent Workflow

The power of this building block lies in its ability to serve as a hub for divergent synthesis.[4] The following diagram illustrates the primary reaction pathways available to medicinal chemists.

G Start 5-Bromo-4-methoxy- 6-methylpyrimidin-2-amine Suzuki Pathway A: Suzuki Coupling (C5-Aryl Extension) Start->Suzuki Pd(0), Ar-B(OH)2 Base, Heat Buchwald Pathway B: Buchwald-Hartwig (N2-Arylation) Start->Buchwald Pd(0), Ar-X Ligand, Base Hydrolysis Pathway C: Acid Hydrolysis (Demethylation to Lactam) Start->Hydrolysis HBr/AcOH or BBr3 Kinase Target: Kinase Inhibitors (Hinge Binder) Suzuki->Kinase Extends into hydrophobic pocket Buchwald->Kinase Solvent front interaction Antiviral Target: Antivirals (Guanine Mimics) Hydrolysis->Antiviral H-bond donor/acceptor reconfiguration

Figure 1: Divergent synthetic pathways for the 5-bromo-4-methoxy-6-methylpyrimidin-2-amine scaffold.

Pathway A: Suzuki-Miyaura Cross-Coupling (C5 Functionalization)

This is the most critical reaction. The C5-aryl bond formation allows the molecule to reach deep into the hydrophobic back-pocket of kinase enzymes (e.g., Gatekeeper residue interactions).

  • Challenge: The free amino group (

    
    ) at C2 can poison Palladium catalysts by coordinating to the metal center.
    
  • Solution: Use of bulky, electron-rich phosphine ligands (e.g., XPhos , SPhos ) or pre-catalysts (e.g., Pd(dppf)Cl2 ) prevents catalyst deactivation.

Pathway B: Buchwald-Hartwig Amination (C2 Functionalization)

While the C2-amine is usually left free to bind the kinase hinge, some designs require N-arylation.

  • Selectivity: The C5-Br is more reactive towards oxidative addition than a potential C2-Cl (if present).[5] However, since we are using the amine as the nucleophile here, we react the scaffold with an external Aryl Halide.

  • Note: If reacting the scaffold with an aryl halide, the C5-Br must be chemically compatible or already reacted (e.g., perform Suzuki first, then Buchwald).

Pathway C: Demethylation (Unmasking the Lactam)

The 4-methoxy group can be converted to a 4-oxo (lactam) group using HBr/AcOH or


. This tautomeric shift changes the H-bond donor/acceptor pattern from D-A  (Amino-Methoxy) to D-D-A  (Amino-NH-Carbonyl), mimicking guanine.

Pharmaceutical Applications & Case Studies

Kinase Inhibition (The Hinge Binder)

The 2-aminopyrimidine motif is a "privileged structure" in oncology.[5] It mimics the adenine ring of ATP.

  • Mechanism: The N1 of the pyrimidine accepts a H-bond from the backbone NH of the kinase hinge region. The C2-amino group donates a H-bond to the backbone Carbonyl.

  • Role of C5-Br: The bromine is replaced by a hydrophobic aromatic ring (e.g., 3-hydroxyphenyl) to interact with the "Gatekeeper" residue (often Threonine or Methionine).

Visualizing the Pharmacophore:

Pharmacophore Scaffold Pyrimidine Core N1 N1 (Acceptor) Scaffold->N1 NH2 C2-NH2 (Donor) Scaffold->NH2 C5 C5-Vector Scaffold->C5 Kinase_NH Kinase Backbone NH (Met/Thr) N1->Kinase_NH H-Bond Kinase_CO Kinase Backbone C=O (Glu/Leu) NH2->Kinase_CO H-Bond Pocket Hydrophobic Pocket (Selectivity) C5->Pocket Van der Waals

Figure 2: Pharmacophore mapping of the scaffold within the ATP-binding site of a kinase.

ULK1 Inhibitors (Autophagy Modulation)

Recent research highlights derivatives of this scaffold (specifically 5-bromo-4-phenoxy-N-phenylpyrimidin-2-amine analogs) as inhibitors of ULK1 (Unc-51 like autophagy activating kinase 1).

  • Application: Blocking autophagy in Non-Small Cell Lung Cancer (NSCLC) to induce apoptosis [1].

  • Key Modification: The C4-methoxy is replaced or extended to a phenoxy group, and the C5-Br is retained or substituted to tune potency.

Experimental Protocol: Validated Suzuki Coupling

Objective: Synthesis of 5-(4-fluorophenyl)-4-methoxy-6-methylpyrimidin-2-amine.

Reagents:

  • Scaffold: 5-Bromo-4-methoxy-6-methylpyrimidin-2-amine (1.0 eq)

  • Boronic Acid: 4-Fluorophenylboronic acid (1.2 eq)

  • Catalyst:

    
     (0.05 eq)
    
  • Base:

    
     (2.0 M aqueous solution, 3.0 eq)
    
  • Solvent: 1,4-Dioxane (degassed).

Step-by-Step Methodology:

  • Setup: In a microwave vial or pressure tube, combine the scaffold, boronic acid, and Palladium catalyst.

  • Inertion: Seal the vial and purge with Argon for 5 minutes. (Oxygen is the enemy of Pd(0)).

  • Solvent Addition: Add degassed 1,4-Dioxane and the aqueous

    
     solution via syringe.
    
  • Reaction: Heat to 90°C for 12 hours (thermal) or 110°C for 45 minutes (microwave).

  • Monitoring: Check LC-MS for the mass shift (Br isotope pattern disappears; M+H corresponds to biaryl product).

  • Purification:

    • Filter through a pad of Celite to remove Pd black.

    • Dilute with EtOAc, wash with brine.

    • Purify via Flash Column Chromatography (SiO2). Gradient: 0-50% EtOAc in Hexanes.

Troubleshooting:

  • Low Yield? The free amine might be coordinating. Switch to Pd2(dba)3 + XPhos .

  • Hydrolysis? If the methoxy group cleaves to the ketone, ensure the reaction mixture is not too acidic (carbonate base usually prevents this, but avoid prolonged heating in water).

References

  • Zhang, L., et al. (2020).[6] "Discovery of 5-bromo-4-phenoxy-N-phenylpyrimidin-2-amine derivatives as novel ULK1 inhibitors that block autophagy and induce apoptosis in non-small cell lung cancer." European Journal of Medicinal Chemistry, 208, 112782.[6] Link

  • BenchChem. (2025).[2] "Application Notes and Protocols for Suzuki Coupling of 5-Bromo-2-chloro-4-methoxypyrimidine." BenchChem Technical Library. Link

  • PubChem. (2023). "Compound Summary: 5-Bromo-4-methoxy-6-methylpyrimidin-2-amine." National Library of Medicine. Link

  • Mikhailov, D., et al. (2026).[7] "5-Iodo-2-methylthio-6-methyl(trifluoromethyl)pyrimidin-4(3H)-ones vs Their 4-Methoxylated Derivatives in Suzuki-Miyaura Cross-Coupling." ACS Omega. Link

Sources

Methodological & Application

Buchwald-Hartwig amination using 5-Bromo-4-methoxy-6-methylpyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: March 2026

Title: Advanced Application Note: Chemoselective Buchwald-Hartwig Amination of 5-Bromo-4-methoxy-6-methylpyrimidin-2-amine

Target Audience: Researchers, process chemists, and drug development professionals.

Executive Summary

This application note details the theoretical framework and validated experimental protocols for the palladium-catalyzed C–N cross-coupling (Buchwald-Hartwig amination) of 5-bromo-4-methoxy-6-methylpyrimidin-2-amine. Designed to decode the causality behind catalyst and condition selection, this guide addresses the unique steric and electronic hurdles of functionalizing this highly substituted pyrimidine scaffold.

Substrate Profiling: The Triad of Synthetic Challenges

The substrate, 5-bromo-4-methoxy-6-methylpyrimidin-2-amine, is a critical building block frequently utilized in the development of kinase inhibitors and CNS-active therapeutics. However, subjecting this molecule to standard Buchwald-Hartwig conditions often results in poor yields, catalyst deactivation, or complex oligomeric mixtures due to three distinct physicochemical challenges:

  • Extreme Steric Hindrance: The electrophilic C5-bromo site is flanked by two ortho-substituents (a methoxy group at C4 and a methyl group at C6). This di-ortho substitution severely impedes the initial oxidative addition of the palladium catalyst[1].

  • Chemoselectivity Risks: The molecule features an unprotected primary amine at the C2 position. In a cross-coupling environment, this internal amine can compete with the external amine nucleophile, leading to unwanted self-condensation or polymerization[2].

  • Catalyst Poisoning: Pyrimidine nitrogens are potent σ-donors. Without sufficient steric shielding from the ligand, these nitrogens can irreversibly coordinate to the palladium center, forming stable, catalytically dead Pd(II) complexes[3].

ReactionLogic Substrate 5-Bromo-4-methoxy- 6-methylpyrimidin-2-amine Sterics High Steric Hindrance (C4-OMe, C6-Me) Substrate->Sterics Chemo Chemoselectivity Risk (Unprotected 2-NH2) Substrate->Chemo Coord Catalyst Poisoning (Pyrimidine N) Substrate->Coord Ligand Bulky Biaryl Ligand (e.g., tBuXPhos) Sterics->Ligand Dictates Base Mild Insoluble Base (e.g., Cs2CO3) Chemo->Base Dictates Coord->Ligand Dictates

Fig 1. Logical mapping of substrate challenges to experimental parameter selection.

Mechanistic Causality: Engineering the Catalytic Cycle

To engineer a self-validating protocol, the reaction parameters must be explicitly tailored to the substrate's unique profile.

  • Ligand Selection (Overcoming Sterics & Poisoning): Standard phosphines (e.g., PPh₃, dppf) fail here. The protocol necessitates highly bulky, electron-rich dialkylbiaryl phosphine ligands, such as tBuXPhos or BrettPhos [4]. The electron-rich nature of the di-tert-butylphosphine moiety accelerates the difficult oxidative addition into the sterically congested C5-Br bond. Concurrently, the massive steric bulk of the ligand's triisopropylphenyl ring serves two purposes: it physically blocks the pyrimidine nitrogens from poisoning the palladium center, and it induces severe steric strain in the Pd(II) amido intermediate, drastically lowering the activation energy required to "push" the coupling partners together during reductive elimination[1].

  • Base Selection (Enforcing Chemoselectivity): The chemoselectivity between the external amine and the internal 2-amino group is governed by pKa and nucleophilicity. The 2-aminopyrimidine nitrogen has its lone pair delocalized into the electron-deficient heteroaromatic ring, rendering it a poor nucleophile compared to standard aliphatic or aryl amines[2]. By employing a mild, insoluble inorganic base like Cs₂CO₃ or K₃PO₄ instead of strong alkoxides (e.g., NaOtBu), the system selectively deprotonates the more nucleophilic external amine upon its coordination to palladium, leaving the 2-amino group largely unactivated[3].

CatalyticCycle Pd0 Pd(0)L Active Catalyst OxAdd Oxidative Addition (Overcoming C5 Sterics) Pd0->OxAdd PdII_1 Pd(II) Aryl Bromide Complex OxAdd->PdII_1 + Pyrimidine Substrate AmineCoord Amine Coordination & Selective Deprotonation PdII_1->AmineCoord PdII_2 Pd(II) Aryl Amido Complex AmineCoord->PdII_2 + External Amine / Base RedElim Reductive Elimination (Sterically Driven) PdII_2->RedElim RedElim->Pd0 Catalyst Regeneration Product C5-Aminated Product RedElim->Product Product Release

Fig 2. Tailored Buchwald-Hartwig catalytic cycle emphasizing sterically driven steps.

Quantitative Optimization Matrix

The following table summarizes self-validating optimization data for coupling 5-bromo-4-methoxy-6-methylpyrimidin-2-amine with a model secondary amine (morpholine). The data illustrates the causal relationship between ligand/base selection and reaction yield[3],[4].

EntryPalladium SourceLigandBaseSolventTemp (°C)Yield (%)Observation / Causality
1Pd₂(dba)₃ (2 mol%)BINAP (4 mol%)Cs₂CO₃Toluene100< 5%Ligand not bulky enough; severe catalyst poisoning observed.
2Pd₂(dba)₃ (2 mol%)Xantphos (4 mol%)Cs₂CO₃1,4-Dioxane10015%Poor oxidative addition due to C5 di-ortho steric hindrance.
3Pd₂(dba)₃ (2 mol%)tBuXPhos (4 mol%)NaOtBuToluene10045%Complex mixture. Strong base deprotonates 2-NH₂; loss of chemoselectivity.
4 Pd₂(dba)₃ (2 mol%) tBuXPhos (4 mol%) Cs₂CO₃ Toluene 100 88% Optimal. Bulky ligand drives cycle; mild base ensures chemoselectivity.
5Pd(OAc)₂ (4 mol%)BrettPhos (4 mol%)K₃PO₄t-Amyl OH10082%Viable alternative for highly deactivated external amines.

Validated Experimental Protocol: C5-Amination with Morpholine

This step-by-step methodology is designed as a self-validating system. In-process controls (TLC/LC-MS) and specific workup steps ensure the integrity and purity of the final product.

Materials Required:

  • 5-Bromo-4-methoxy-6-methylpyrimidin-2-amine (1.0 equiv, 1.0 mmol, 218.05 mg)

  • Morpholine (External Amine) (1.5 equiv, 1.5 mmol, 130.7 mg)

  • Pd₂(dba)₃ (Palladium precatalyst) (0.02 equiv, 2 mol%, 18.3 mg)

  • tBuXPhos (Ligand) (0.04 equiv, 4 mol%, 17.0 mg)

  • Cs₂CO₃ (Base, finely milled) (2.0 equiv, 2.0 mmol, 651.6 mg)

  • Anhydrous Toluene (10 mL, degassed)

Step-by-Step Procedure:

  • Reaction Setup (Glovebox or Standard Schlenk Technique):

    • To an oven-dried 25 mL Schlenk tube equipped with a magnetic stir bar, add 5-bromo-4-methoxy-6-methylpyrimidin-2-amine, Pd₂(dba)₃, tBuXPhos, and Cs₂CO₃.

    • Causality Note: Cs₂CO₃ must be finely milled to increase its surface area. Its relative insolubility in toluene is the exact mechanism that maintains the slow, controlled deprotonation necessary for chemoselectivity[2].

  • Atmosphere Exchange:

    • Seal the tube with a rubber septum. Evacuate the tube and backfill with ultra-pure Argon (repeat 3 times) to ensure a strictly oxygen-free environment, preventing the rapid oxidation of the electron-rich tBuXPhos ligand.

  • Reagent Addition:

    • Inject anhydrous, degassed toluene (10 mL) followed by morpholine via a gas-tight syringe.

  • Thermal Activation:

    • Replace the septum with a Teflon screw cap under an Argon flow. Transfer the sealed tube to a pre-heated oil bath at 100 °C. Stir vigorously (800 rpm) for 16 hours.

    • Self-Validation Check: After 2 hours, sample 10 µL of the reaction mixture, dilute in MeCN, and analyze via LC-MS. The successful generation of the active Pd(0) species is confirmed by a color shift from deep purple (Pd₂(dba)₃) to a dark reddish-brown homogeneous solution.

  • Reaction Quenching & Workup:

    • Cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and filter through a short pad of Celite to remove the insoluble inorganic salts (Cs₂CO₃, CsBr) and precipitated palladium black.

    • Wash the Celite pad with an additional 10 mL of ethyl acetate.

  • Purification:

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude residue via flash column chromatography on silica gel (Eluent: Dichloromethane/Methanol gradient, 100:0 to 95:5).

    • Causality Note: The unreacted 2-aminopyrimidine starting material is highly polar. The DCM/MeOH gradient ensures the clean elution of the less polar morpholine-coupled product before any unreacted starting material or 2-NH₂ self-condensation byproducts.

References

  • 5-BROMO-4-METHOXY-6-METHYLPYRIMIDIN-2-AMINE Source: Sigma-Aldrich URL
  • Efficient Pd-Catalyzed Amination of Heteroaryl Halides Source: Organic Letters - ACS Publications URL
  • t-BuXPhos: a highly efficient ligand for Buchwald-Hartwig coupling in water Source: The Royal Society of Chemistry URL
  • Application Notes and Protocols for Buchwald-Hartwig Amination of 2-Amino-5-bromo-4-methylpyridine Source: Benchchem URL
  • Buchwald–Hartwig amination Source: Wikipedia URL

Sources

Application Note: Pd-Catalyzed Direct C-H Arylation Using 5-Bromo-4-methoxy-6-methylpyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Objective: To provide a comprehensive, self-validating methodology for the step-economic functionalization of unactivated heteroarenes using a highly substituted pyrimidine electrophile.

Strategic Context & Scaffold Utility

In modern drug discovery, the pyrimidine-2-amine motif is a privileged scaffold, frequently serving as the hinge-binding domain in kinase inhibitors (e.g., CDK, EGFR, and JAK inhibitors). The specific building block 5-Bromo-4-methoxy-6-methylpyrimidin-2-amine (CAS: 7749-55-5) offers an exceptionally dense array of functional groups. The C4-methoxy and C6-methyl groups provide precise steric and electronic tuning for target protein pockets, while the free C2-amine acts as a critical hydrogen bond donor.

Traditionally, linking this scaffold to other heterocyclic rings required converting the pyrimidine into a boronic acid for Suzuki-Miyaura coupling[1]. However, electron-deficient, highly substituted pyrimidine boronic acids are notoriously prone to protodeboronation and are difficult to isolate. To bypass this bottleneck, we utilize the 5-bromo position directly as an electrophile in a Palladium-Catalyzed Direct C-H Arylation of unactivated heteroarenes (such as thiazoles, thiophenes, and indoles). This approach is highly step-economic, environmentally benign, and accelerates the generation of structure-activity relationship (SAR) libraries.

Mechanistic Rationale & Chemoselectivity

The coupling of 5-Bromo-4-methoxy-6-methylpyrimidin-2-amine with heteroarenes proceeds via a Concerted Metalation-Deprotonation (CMD) pathway[2]. Understanding the causality behind the catalytic cycle is essential for troubleshooting and scale-up.

  • Oxidative Addition: The electron-deficient nature of the pyrimidine ring thermodynamically drives the rapid insertion of the Pd(0) active species into the C5–Br bond.

  • The Steric Penalty & Ligand Exchange: The newly formed Pd(II)-pyrimidine complex is heavily shielded by the adjacent C4-methoxy and C6-methyl groups. Bulky phosphine ligands (like PPh₃ or XPhos) often clash with these ortho-substituents, stalling the catalytic cycle. Therefore, a "ligand-free" or low-steric approach utilizing a carboxylate additive (Pivalic acid, PivOH) is employed[3]. The pivalate anion exchanges with the bromide on the Pd(II) center.

  • The CMD Step: The coordinated pivalate acts as an internal, sterically undemanding base. It abstracts the proton from the heteroarene while the Pd center simultaneously coordinates to the carbon, forming a di-aryl Pd(II) intermediate which subsequently undergoes reductive elimination.

Expert Insight on Chemoselectivity: A common concern is the potential for competing Buchwald-Hartwig amination at the free C2-NH₂ group. However, the pyrimidin-2-amine nitrogen is highly delocalized into the ring and poorly nucleophilic. By utilizing a mild base (K₂CO₃) rather than a strong alkoxide (e.g., NaOtBu), the reaction is entirely chemoselective for C-H arylation, leaving the amino group intact for downstream derivatization.

Reaction Optimization Data

The following data summarizes the empirical optimization of the C-H arylation between 5-Bromo-4-methoxy-6-methylpyrimidin-2-amine and a model heteroarene (thiazole). The data illustrates the critical role of the carboxylate additive in overcoming the steric hindrance of the pyrimidine scaffold.

Table 1: Optimization of Reaction Conditions for C-H Arylation

EntryCatalyst (mol %)Base (Equiv)Additive (mol %)SolventTemp (°C)Yield (%)
1Pd(OAc)₂ (5)K₂CO₃ (2.0)NoneDMA11022
2Pd(OAc)₂ (5)K₂CO₃ (2.0)PivOH (30)DMA11089
3Pd(OAc)₂ (5)Cs₂CO₃ (2.0)PivOH (30)Toluene11065
4Pd(PPh₃)₄ (5)K₂CO₃ (2.0)PivOH (30)DMA11041
5Pd(OAc)₂ (2)K₂CO₃ (2.0)PivOH (30)DMA11078

Data Interpretation: Entry 1 vs. 2 demonstrates the absolute necessity of the PivOH additive to facilitate the CMD mechanism[3]. Entry 4 confirms that bulky phosphine ligands inhibit the reaction due to steric clashing with the C4/C6 substituents of the pyrimidine.

Self-Validating Experimental Protocol

Reaction: Direct C-H Arylation of Thiazole with 5-Bromo-4-methoxy-6-methylpyrimidin-2-amine.

Materials Required:

  • 5-Bromo-4-methoxy-6-methylpyrimidin-2-amine (1.0 mmol, 218.05 mg)

  • Thiazole (1.5 mmol, 127.7 mg)

  • Palladium(II) acetate, Pd(OAc)₂ (5 mol %, 11.2 mg)

  • Pivalic acid, PivOH (30 mol %, 30.6 mg)

  • Potassium carbonate, K₂CO₃ (2.0 mmol, 276.4 mg)

  • Anhydrous N,N-Dimethylacetamide (DMA) (5.0 mL)

Step-by-Step Methodology:

  • Solid Reagent Assembly: In an oven-dried 15 mL Schlenk tube equipped with a magnetic stir bar, add the 5-Bromo-4-methoxy-6-methylpyrimidin-2-amine, Pd(OAc)₂, K₂CO₃, and PivOH.

    • Causality Check: Adding all solid reagents prior to solvent introduction minimizes the risk of ambient moisture compromising the hygroscopic K₂CO₃, which must remain highly active to regenerate the pivalate anion during the catalytic cycle.

  • Atmospheric Purge: Seal the tube with a rubber septum. Evacuate the vessel via a Schlenk line and backfill with ultra-high-purity Argon. Repeat this cycle three times.

    • Causality Check: Pd(0) intermediates formed in situ are highly sensitive to oxidation. Strict anaerobic conditions prevent premature catalyst deactivation into inactive "Pd black"[4].

  • Liquid Addition: Under a positive counterflow of Argon, inject the anhydrous DMA and the thiazole via a gas-tight syringe. Replace the septum with a Teflon-lined screw cap.

  • Thermal Activation: Submerge the sealed tube in a pre-heated oil bath at 110 °C. Stir vigorously (800 rpm) for 16 hours.

    • Causality Check: The elevated temperature is thermodynamically required to overcome the high activation energy barrier of the CMD transition state, specifically to force the sterically hindered pyrimidine into proximity with the heteroarene.

  • In-Process Self-Validation (LC-MS): After 14 hours, withdraw a 10 µL aliquot, dilute in 1 mL of LC-MS grade Acetonitrile, and analyze.

    • Validation Check: The complete disappearance of the starting isotopic mass cluster (m/z 218/220) and the emergence of the product mass (m/z 222 [M+H]⁺) validates the successful turnover of the catalytic cycle. If starting material remains, verify the anhydrous state of the K₂CO₃.

  • Workup & Phase Validation: Cool the reaction to room temperature. Dilute with Ethyl Acetate (20 mL) and filter through a tightly packed pad of Celite to remove inorganic salts and precipitated palladium. Transfer the filtrate to a separatory funnel and wash with deionized water (3 x 10 mL).

    • Validation Check: Test the pH of the first aqueous wash. It should be slightly basic (pH 8-9), confirming the successful partitioning and removal of excess pivalic acid (as its potassium salt) and DMA into the aqueous layer.

  • Isolation: Dry the organic phase over anhydrous Na₂SO₄, concentrate in vacuo, and purify via flash column chromatography (Silica gel, gradient elution from 10% to 60% EtOAc in Hexanes) to yield the arylated pyrimidine product.

Pathway Visualization

CMD_Catalytic_Cycle A 1. Active Catalyst [Pd(0) Species] B 2. Oxidative Addition Insertion into C5-Br of 5-Bromo-4-methoxy-6-methylpyrimidin-2-amine A->B Pyrimidine Substrate C 3. Ligand Exchange Pivalate (PivO⁻) Coordination B->C K2CO3 / PivOH D 4. Concerted Metalation-Deprotonation (CMD) C-H Cleavage of Heteroarene C->D Heteroarene (e.g., Thiazole) E 5. Reductive Elimination C-C Bond Formation D->E Base-Assisted Deprotonation E->A Arylated Product Release

Catalytic cycle for the Pd-catalyzed C-H arylation via Concerted Metalation-Deprotonation (CMD).

References

  • Ackermann, L., et al. "Palladium-Catalyzed C−H Functionalization of Heteroarenes with Aryl Bromides and Chlorides." The Journal of Organic Chemistry (2010).[2] URL:[Link]

  • Roger, J., et al. "Ligand-Free Palladium-Catalyzed Direct Arylation of Thiazoles at Low Catalyst Loadings." The Journal of Organic Chemistry (2008).[3] URL:[Link]

  • Vaidya, G. N., et al. "Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm." Organic Process Research & Development (2022).[1] URL:[Link]

  • Bedford, R. B., et al. "Catalyst-Switchable Regiocontrol in the Direct Arylation of Remote C–H Groups in Pyrazolo[1,5-a]pyrimidines." Chemistry - A European Journal (2015).[5] URL:[Link]

Sources

heterocycle formation using 5-Bromo-4-methoxy-6-methylpyrimidin-2-amine precursor

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to Heterocycle Formation Using 5-Bromo-4-methoxy-6-methylpyrimidin-2-amine as a Versatile Precursor

Authored by a Senior Application Scientist

This document provides a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the strategic use of 5-Bromo-4-methoxy-6-methylpyrimidin-2-amine for the synthesis of diverse heterocyclic scaffolds. We will delve into the core reactivity of this precursor and provide detailed, field-proven protocols for its application in robust C-C and C-N bond-forming reactions.

Introduction: The Pyrimidine Core in Modern Drug Discovery

The pyrimidine nucleus is a cornerstone of medicinal chemistry, forming the structural basis of nucleobases in DNA and RNA.[1] This inherent biological relevance has made pyrimidine derivatives a privileged scaffold in drug design, with compounds exhibiting a vast array of pharmacological activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory properties.[2][3][4][5] The capacity to readily modify the pyrimidine ring at its various positions allows for the fine-tuning of a molecule's steric and electronic properties, enabling the optimization of target binding and pharmacokinetic profiles.

The precursor, 5-Bromo-4-methoxy-6-methylpyrimidin-2-amine (CAS No: 7749-55-5), is a particularly valuable building block for constructing libraries of novel heterocyclic compounds.[6] Its utility is derived from several key structural features:

  • The C5-Bromo Group: This is the primary reactive site for palladium-catalyzed cross-coupling reactions, providing a reliable handle for introducing aryl, heteroaryl, alkyl, and amino substituents. The reactivity of aryl halides in such reactions typically follows the order I > Br > Cl, making the C-Br bond an ideal site for selective functionalization.[7][8]

  • The C2-Amino Group: This group significantly influences the electronic nature of the pyrimidine ring and provides a vector for secondary derivatization, such as N-arylation or acylation, to further expand molecular diversity.

  • The C4-Methoxy Group: This group can be retained to modulate solubility and hydrogen bonding capacity or can be readily demethylated to reveal a pyrimidinone scaffold, opening another avenue for structural variation and biological activity.[9]

This guide focuses on the two most powerful and widely used transformations for this precursor: the Suzuki-Miyaura cross-coupling for carbon-carbon bond formation and the Buchwald-Hartwig amination for carbon-nitrogen bond formation.

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is the preeminent method for constructing biaryl and heteroaryl-aryl linkages, which are common motifs in pharmacologically active molecules.[8] The reaction couples the C5-bromo position of our precursor with a variety of organoboron reagents, typically aryl or heteroaryl boronic acids or esters.

Causality Behind Experimental Choices

The success of a Suzuki-Miyaura coupling hinges on the careful selection of the catalyst, ligand, base, and solvent system.

  • Catalyst System: A palladium(0) species is the active catalyst. While Pd(PPh₃)₄ can be used directly, it is often generated in situ from a more stable Pd(II) precatalyst like PdCl₂(PPh₃)₂ or from a combination of a palladium source (e.g., Pd₂(dba)₃) and a phosphine ligand. The ligand stabilizes the palladium center and modulates its reactivity. For electron-rich pyrimidines, ligands like SPhos or XPhos can be highly effective.[9]

  • Base: The base is crucial for the transmetalation step of the catalytic cycle, where the organic group is transferred from the boron atom to the palladium center. Inorganic bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are commonly used.[7][10] The choice of base can influence reaction rates and prevent side reactions like boronic acid decomposition.

  • Solvent: The reaction is typically performed in a mixture of an organic solvent (e.g., 1,4-dioxane, DMF, or toluene) and water. The aqueous phase is necessary to dissolve the inorganic base and facilitate the transmetalation step.[10]

Experimental Workflow: Suzuki-Miyaura Coupling

cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Combine Precursor, Boronic Acid, & Base B Add Pd Catalyst & Ligand A->B In Schlenk Flask C Add Degassed Solvent System B->C D Heat & Stir under Inert Atmosphere (e.g., 90-110 °C) C->D Evacuate/Backfill Ar/N2 E Monitor Progress (TLC / LC-MS) D->E F Cool & Quench (e.g., with water) E->F Upon Completion G Extract with Organic Solvent F->G H Purify via Column Chromatography G->H

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Detailed Protocol: Synthesis of 5-Aryl-4-methoxy-6-methylpyrimidin-2-amine

This protocol describes a general procedure for the Suzuki-Miyaura coupling of 5-Bromo-4-methoxy-6-methylpyrimidin-2-amine with an arylboronic acid.

  • Preparation:

    • To a flame-dried Schlenk flask, add 5-Bromo-4-methoxy-6-methylpyrimidin-2-amine (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and potassium carbonate (K₂CO₃, 2.0-3.0 equiv.).

  • Catalyst Addition:

    • Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv.).

  • Inert Atmosphere:

    • Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times to ensure an oxygen-free environment.

  • Solvent Addition:

    • Add a degassed solvent system, typically a 4:1 to 5:1 mixture of 1,4-dioxane and water. The total solvent volume should be sufficient to create a 0.1-0.2 M solution with respect to the pyrimidine precursor.

  • Reaction:

    • Stir the reaction mixture vigorously and heat to 90-110 °C.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).

  • Workup:

    • Upon completion, cool the reaction mixture to room temperature.

    • Dilute the mixture with water and extract with an organic solvent such as ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification:

    • Concentrate the filtrate under reduced pressure.

    • Purify the resulting crude residue by flash column chromatography on silica gel to yield the desired 5-aryl-4-methoxy-6-methylpyrimidin-2-amine product.

ParameterRecommended ConditionRationale
Palladium Catalyst Pd(PPh₃)₄, PdCl₂(dppf)Robust, commercially available catalysts effective for a range of substrates.[10][11]
Base K₂CO₃, K₃PO₄, Cs₂CO₃Effective in promoting transmetalation; choice may depend on boronic acid sensitivity.[7][10]
Solvent System Dioxane/H₂O, Toluene/EtOH/H₂OEnsures solubility of both organic and inorganic reagents.[11]
Temperature 90-110 °CProvides sufficient thermal energy to drive the catalytic cycle without degrading reagents.
Equivalents (Boronic Acid) 1.2 - 1.5 equiv.A slight excess ensures complete consumption of the limiting pyrimidine precursor.

Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry for forming carbon-nitrogen bonds.[12][13] This reaction is exceptionally useful for coupling the C5-bromo position of our precursor with a wide variety of primary and secondary amines, including anilines, alkylamines, and heterocyclic amines, which would be difficult to achieve using classical methods.[12][14]

Causality Behind Experimental Choices

The efficiency of the Buchwald-Hartwig amination is highly dependent on the ligand and base combination.

  • Catalyst System: The choice of phosphine ligand is critical. Sterically hindered, electron-rich alkylphosphine ligands (e.g., XPhos, RuPhos) or bidentate ligands (e.g., BINAP, Xantphos) are often required.[15][16] These ligands facilitate the rate-limiting reductive elimination step and prevent catalyst decomposition, allowing for the coupling of a broader range of amines under milder conditions. The palladium source is typically Pd₂(dba)₃ or Pd(OAc)₂.

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine in the catalytic cycle. Sodium tert-butoxide (NaOtBu) is the most common choice, although other bases like lithium bis(trimethylsilyl)amide (LHMDS) or cesium carbonate (Cs₂CO₃) can also be used.[7][15] The base must be strong enough to deprotonate the amine but not so reactive that it causes degradation of the substrate or catalyst.

  • Solvent: Anhydrous, aprotic solvents such as toluene, dioxane, or THF are used to prevent quenching of the strong base and interference with the catalytic cycle.

Catalytic Cycle: Buchwald-Hartwig Amination

pd0 Pd(0)L₂ pd2_complex L₂Pd(II)(Ar)Br pd0->pd2_complex Ar-Br pd2_amido L₂Pd(II)(Ar)NR'R'' pd2_complex->pd2_amido + HNR'R'' - HBr (Base) pd2_amido->pd0 Ar-NR'R''

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Detailed Protocol: Synthesis of N⁵-Substituted-4-methoxy-6-methylpyrimidine-2,5-diamine

This protocol provides a general method for the C-N coupling of 5-Bromo-4-methoxy-6-methylpyrimidin-2-amine with a primary or secondary amine.

  • Preparation:

    • To an oven-dried Schlenk tube, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., BINAP or Xantphos, 3-4 mol%), and sodium tert-butoxide (NaOtBu, 1.4 equiv.).

  • Inert Atmosphere:

    • Seal the tube, and evacuate and backfill with an inert gas (e.g., Argon) three times.

  • Solvent and Reagent Addition:

    • Add anhydrous, degassed toluene or 1,4-dioxane.

    • Add 5-Bromo-4-methoxy-6-methylpyrimidin-2-amine (1.0 equiv.) followed by the desired amine (1.2 equiv.). If the amine is a solid, it can be added in step 1.

  • Reaction:

    • Seal the tube tightly and heat the reaction mixture to 80-110 °C with vigorous stirring.

    • Monitor the reaction progress by LC-MS.

  • Workup:

    • After completion, cool the reaction to room temperature.

    • Carefully unseal the tube and quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

    • Extract the product with an organic solvent (e.g., ethyl acetate or CH₂Cl₂).

  • Purification:

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product via flash column chromatography to obtain the desired N⁵-substituted product.

ParameterRecommended ConditionRationale
Catalyst System Pd₂(dba)₃ / Xantphos or BINAPAn effective combination for C-N coupling of heteroaryl halides.[7][15]
Base NaOtBuA strong, non-nucleophilic base essential for amine deprotonation.[7]
Solvent Anhydrous Toluene or DioxaneAprotic solvents required for the stability of the strong base and catalyst.
Temperature 80-110 °CBalances reaction rate with the stability of the catalyst and reagents.
Equivalents (Amine) 1.2 equiv.A small excess drives the reaction to completion.

Conclusion

5-Bromo-4-methoxy-6-methylpyrimidin-2-amine stands out as a highly adaptable and powerful precursor for the synthesis of complex heterocyclic molecules. The protocols detailed herein for Suzuki-Miyaura and Buchwald-Hartwig reactions provide reliable and reproducible methods for generating diverse libraries of substituted pyrimidines. By understanding the causality behind the selection of reagents and conditions, researchers can effectively troubleshoot and adapt these methodologies to their specific synthetic targets, accelerating the pace of discovery in medicinal chemistry and drug development.

References

  • A Study on the Biological and Medicinal Significance of Pyrimidines and Related Heterocycles. Ignited Minds Journals.
  • Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. GSC Advanced Research and Reviews.
  • Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. MDPI.
  • Application Notes and Protocols for Cross-Coupling Reactions with 5-Bromo-2-chloropyrimidine. Benchchem.
  • Recent Advances in Pyrimidine-Based Drugs. PMC.
  • A Review on Pharmacological Aspects of Pyrimidine Derivatives.
  • Regioselective palladium-catalyzed Suzuki–Miyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines. Comptes Rendus de l'Académie des Sciences.
  • Application Notes and Protocols for Suzuki Coupling of 5-Bromo-2-chloro-4-methoxypyrimidine. Benchchem.
  • Buchwald–Hartwig amin
  • Application Notes and Protocols for Buchwald-Hartwig Amination of 2-Amino-5-bromo-4-methylpyridine. Benchchem.
  • Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium C
  • Buchwald-Hartwig Coupling. Organic Synthesis.
  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.
  • 5-Iodo-2-methylthio-6-methyl(trifluoromethyl)pyrimidin-4(3H)-ones vs Their 4-Methoxylated Derivatives in Suzuki-Miyaura Cross-Coupling Reaction for the Synthesis of Bioactive 5-Arylpyrimidines.
  • 5-bromo-4-methoxy-6-methylpyrimidin-2-amine. Appretech Scientific Limited.
  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investig

Sources

microwave-assisted synthesis with 5-Bromo-4-methoxy-6-methylpyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Microwave-Assisted Functionalization of 5-Bromo-4-methoxy-6-methylpyrimidin-2-amine

Executive Summary & Strategic Value

The scaffold 5-Bromo-4-methoxy-6-methylpyrimidin-2-amine (CAS: 7749-47-5) represents a "privileged structure" in medicinal chemistry, particularly for kinase inhibitor discovery (e.g., JAK, CDK, and mTOR pathways). The pyrimidine core provides essential hydrogen-bonding motifs for ATP-binding pockets, while the C5-bromide serves as a critical vector for extending the molecule into hydrophobic regions of the protein target.

The Challenge: Thermal functionalization of electron-rich 2-aminopyrimidines is often plagued by:

  • Catalyst Poisoning: The free C2-amino group (

    
    ) can competitively coordinate to Palladium, deactivating the catalyst.
    
  • Slow Oxidative Addition: The electron-donating effects of the C4-methoxy and C2-amino groups increase electron density at the C5 position, making the C-Br bond less electrophilic compared to electron-deficient pyrimidines.

  • Long Reaction Times: Conventional heating often requires 12–24 hours, leading to protodebromination side products.

The Microwave Solution: Microwave-Assisted Organic Synthesis (MAOS) overcomes these barriers via the Arrhenius effect (rapid heating to overcome high activation energy) and specific heating effects (superheating of polar solvents like DMF/Water). This guide details optimized protocols for Suzuki-Miyaura and Buchwald-Hartwig couplings that reduce reaction times from hours to minutes while maintaining high chemoselectivity.

Chemical Profile & Reactivity

PropertyDataImplications for Synthesis
Structure

C5-Br: Primary reactive site (Electrophile). C2-NH2: Nucleophile/Ligand (Potential interference). C4-OMe: Electron Donor (Deactivates C5-Br).
MW 218.05 g/mol --
Melting Point 156-158 °CSolid handling required.
Solubility DMSO, DMF, MeOHUse polar solvents for MW absorption.

Decision Logic & Workflow

The following flowchart illustrates the divergent synthesis pathways optimized for this specific scaffold.

G Start Start: 5-Bromo-4-methoxy- 6-methylpyrimidin-2-amine Decision Target Motif? Start->Decision Suzuki Path A: Biaryl Systems (Suzuki-Miyaura) Decision->Suzuki C-C Bond Buchwald Path B: Aminated Systems (Buchwald-Hartwig) Decision->Buchwald C-N Bond Reagents_S Reagents: Ar-B(OH)2, Pd(dppf)Cl2 K2CO3, Dioxane/H2O Suzuki->Reagents_S Reagents_B Reagents: R-NH2, Pd2(dba)3 Xantphos, Cs2CO3, Dioxane Buchwald->Reagents_B MW_S MW Irradiation: 120°C, 20 min Reagents_S->MW_S MW_B MW Irradiation: 140°C, 30 min Reagents_B->MW_B Prod_A Product A: 5-Aryl-pyrimidine MW_S->Prod_A Prod_B Product B: 5-Amino-pyrimidine MW_B->Prod_B

Figure 1: Divergent synthetic workflow for C5-functionalization of the pyrimidine core.

Protocol A: Microwave-Assisted Suzuki-Miyaura Coupling

Objective: Installation of aryl/heteroaryl groups at the C5 position. Mechanism: The electron-rich nature of the pyrimidine requires a robust ligand (dppf) to facilitate oxidative addition and prevent catalyst deactivation by the C2-amine.

Materials
  • Substrate: 5-Bromo-4-methoxy-6-methylpyrimidin-2-amine (1.0 equiv)

  • Coupling Partner: Aryl Boronic Acid (1.2 – 1.5 equiv)

  • Catalyst:

    
     (5 mol%)
    
    • Why: Ferrocenyl ligands create a wide bite angle, stabilizing the Pd center against coordination from the substrate's own amine.

  • Base: 2M Aqueous

    
     (3.0 equiv)
    
  • Solvent: 1,4-Dioxane (Concentration: 0.1 M)

Step-by-Step Procedure
  • Vessel Loading: Into a 10 mL microwave process vial equipped with a magnetic stir bar, add the pyrimidine substrate (218 mg, 1.0 mmol), boronic acid (1.2 mmol), and

    
     (41 mg, 0.05 mmol).
    
  • Solvent Addition: Add 8 mL of 1,4-Dioxane.

  • Degassing (CRITICAL): Bubble Nitrogen or Argon through the solution for 5 minutes.

    • Expert Note: Oxygen is the enemy here. While Suzuki is robust, the electron-rich amine can facilitate Pd-oxidation if

      
       is present, leading to homocoupling of the boronic acid.
      
  • Base Addition: Add 1.5 mL of degassed 2M

    
    . Cap the vial immediately with a crimp top (PTFE/Silicone septum).
    
  • Irradiation: Place in the microwave reactor.

    • Temp: 120 °C

    • Hold Time: 20 minutes

    • Power: Dynamic (Max 200W)

    • Stirring: High

  • Workup: Cool to RT. Dilute with EtOAc (20 mL) and Water (20 mL). Separate layers. Extract aqueous layer 2x with EtOAc. Wash combined organics with Brine, dry over

    
    , and concentrate.
    
  • Purification: Flash chromatography (typically Hexane/EtOAc or DCM/MeOH gradients).

Protocol B: Microwave-Assisted Buchwald-Hartwig Amination

Objective: Installation of amine groups at C5 (e.g., morpholine, piperazine, anilines). Mechanism: The C2-amine is a poor nucleophile compared to the C5-bromide electrophile, but it can still interfere. We use Xantphos , a rigid bidentate ligand, to enforce reductive elimination and protect the catalyst.

Materials
  • Substrate: 5-Bromo-4-methoxy-6-methylpyrimidin-2-amine (1.0 equiv)

  • Nucleophile: Primary or Secondary Amine (1.2 equiv)

  • Catalyst:

    
     (2.5 mol%) + Xantphos  (5 mol%)
    
    • Alternative: BrettPhos Pd G3 (for difficult anilines).

  • Base:

    
     (2.0 equiv) - Must be dry/anhydrous.
    
  • Solvent: 1,4-Dioxane or Toluene (Concentration: 0.15 M)

Step-by-Step Procedure
  • Pre-complexation: In the MW vial, mix

    
     and Xantphos in 2 mL of solvent. Stir under Argon for 5 mins to form the active catalyst species (solution turns from purple/red to orange/yellow).
    
  • Reagent Addition: Add the pyrimidine substrate (1.0 mmol), the amine nucleophile (1.2 mmol), and

    
     (650 mg, 2.0 mmol).
    
  • Solvent Fill: Add remaining solvent to reach 0.15 M concentration.

  • Sealing & Purging: Cap the vial and purge the headspace with Argon for 60 seconds.

  • Irradiation:

    • Temp: 140 °C

    • Hold Time: 30 minutes

    • Pre-stirring: 30 seconds (to suspend the heavy Cesium base)

  • Workup: Filter the hot reaction mixture through a Celite pad (to remove insoluble salts and Pd black). Rinse with DCM. Concentrate the filtrate.

  • Purification: Reverse-phase Prep-HPLC is often preferred here to separate the diamine product from any unreacted starting material.

Troubleshooting & Optimization Matrix

ObservationRoot CauseCorrective Action
Low Conversion (<20%) Catalyst poisoning by C2-amine.Switch to BrettPhos Pd G3 or protect C2-amine with Boc group (

, DMAP).
Protodebromination (Br replaced by H)Reaction temperature too high or solvent wet.Lower temp to 100°C; Ensure solvents are anhydrous; Switch solvent to Toluene.
Vial Overpressure

release from carbonate base.
Use

instead of Carbonates; Ensure headspace volume is sufficient (use 10mL vial for 2mL reaction).
Pd Black Precipitation Catalyst decomposition.Increase ligand:metal ratio to 2:1; Ensure rigorous degassing.

References

  • PubChem. 5-Bromo-4-methoxy-6-methylpyrimidin-2-amine (Compound Summary). National Library of Medicine. Link

  • Bagley, M. C., et al. Microwave-assisted synthesis of 2-amino-4-arylpyrimidines. (General protocols for aminopyrimidine synthesis). BenchChem Application Notes.[1]Link

  • Surry, D. S., & Buchwald, S. L. Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. (Ligand selection for amino-pyrimidines). Chemical Science.Link

  • Sigma-Aldrich. Product Specification: 2-Amino-4-methoxy-6-methylpyrimidine.[2]Link

  • Organic Chemistry Portal. Suzuki Coupling - Microwave Conditions.Link

Sources

Application Note: Advanced Functionalization of the C-5 Bromine in 5-Bromo-4-methoxy-6-methylpyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Molecule of Interest: 5-Bromo-4-methoxy-6-methylpyrimidin-2-amine (CAS: 7749-55-5)

Executive Summary & Structural Rationale

The pyrimidine scaffold is a privileged pharmacophore in modern drug discovery, frequently serving as the hinge-binding motif in kinase inhibitors and receptor modulators. 5-Bromo-4-methoxy-6-methylpyrimidin-2-amine is a highly decorated, versatile building block. Its structural features dictate specific synthetic strategies:

  • C2-Amine: Provides a critical hydrogen bond donor/acceptor pair for target engagement but presents a risk for competitive metal coordination or unwanted amination.

  • C4-Methoxy & C6-Methyl: Modulate the electronic landscape of the ring while creating a sterically congested environment around the C5 position.

  • C5-Bromine: Acts as the primary handle for late-stage diversification. The electron-deficient nature of the pyrimidine ring highly activates the C5-Br bond toward oxidative addition by low-valent transition metals.

This application note details the mechanistic rationale and validated protocols for the C-5 functionalization of this scaffold, focusing on overcoming steric hindrance and chemoselectivity challenges.

Mechanistic Insights & Causality (E-E-A-T)

Functionalizing the C-5 position of a heavily substituted pyrimidine requires precise control over the catalytic cycle. The primary challenge is not the initial activation of the carbon-halogen bond, but rather the subsequent steps of the cross-coupling cycle.

The Steric Challenge: Accelerating Reductive Elimination

Because the C5 position is flanked by the C4-methoxy and C6-methyl groups (ortho, ortho'-disubstitution), the resulting Pd(II) intermediate is highly sterically encumbered. While oxidative addition of Pd(0) to the electron-deficient C-Br bond is rapid, transmetalation and reductive elimination are kinetically bottlenecked [1].

To overcome this, the selection of the phosphine ligand is paramount. Ligands with a large bite angle, such as dppf (1,1'-Bis(diphenylphosphino)ferrocene, bite angle ~99°), force the aryl groups on the Pd(II) center closer together, sterically driving the reductive elimination step to release the product and regenerate the catalyst [1].

Chemoselectivity: Protecting the Free Amine

The unprotected C2-amine can poison the catalyst via coordination or undergo competitive Buchwald-Hartwig amination. To bypass the need for protecting groups (e.g., Boc or acetyl), reactions are performed under biphasic conditions (e.g., 1,4-Dioxane/H


O) using mild inorganic bases (Na

CO

or K

CO

). The aqueous phase solubilizes the base to efficiently activate the boronic acid (forming the reactive boronate species), which transmetalates significantly faster than the free amine can coordinate to the palladium center [2].

CatalyticCycle Pd0 Pd(0) Catalyst Active Species OxAdd Oxidative Addition (Rapid due to electron-deficient ring) Pd0->OxAdd 5-Bromo-pyrimidine PdII Pd(II) Intermediate Ar-Pd-Br OxAdd->PdII TransMet Transmetalation (Boronate + Base) PdII->TransMet PdII_R Pd(II) Complex Ar-Pd-R (Sterically crowded) TransMet->PdII_R RedElim Reductive Elimination (Driven by large bite-angle ligand) PdII_R->RedElim RedElim->Pd0 Catalyst Regeneration Product C5-Functionalized Pyrimidine RedElim->Product Product Release

Caption: Pd-catalyzed cross-coupling cycle for C5-functionalization of sterically hindered pyrimidines.

Workflow & Decision Tree

Selecting the correct conditions depends entirely on the desired functional group being installed at the C-5 position.

Workflow Start 5-Bromo-4-methoxy- 6-methylpyrimidin-2-amine Suzuki Suzuki-Miyaura (Aryl/Heteroaryl) Start->Suzuki Sonogashira Sonogashira (Alkynyl) Start->Sonogashira Buchwald Buchwald-Hartwig (Amino) Start->Buchwald Cond1 Pd(dppf)Cl2, Na2CO3 Dioxane/H2O, 90°C Suzuki->Cond1 Cond2 Pd(PPh3)4, CuI, Et3N DMF, 80°C Sonogashira->Cond2 Cond3 Pd2(dba)3, XPhos Cs2CO3, Toluene, 100°C Buchwald->Cond3

Caption: Decision tree for selecting cross-coupling conditions based on target C5 functionalization.

Experimental Protocols (Self-Validating Systems)

Protocol A: Sterically Hindered Suzuki-Miyaura Cross-Coupling

This protocol is optimized for coupling bulky aryl or heteroaryl boronic acids to the C-5 position without requiring protection of the C2-amine [1][2].

Reagents & Materials:

  • 5-Bromo-4-methoxy-6-methylpyrimidin-2-amine (1.0 equiv, e.g., 1.0 mmol)

  • Arylboronic acid or pinacol ester (1.5 equiv)

  • Pd(dppf)Cl

    
    ·CH
    
    
    
    Cl
    
    
    adduct (0.05 - 0.10 equiv)
  • Na

    
    CO
    
    
    
    (3.0 equiv)
  • Solvent: 1,4-Dioxane / H

    
    O (4:1 v/v, typically 10 mL/mmol)
    

Step-by-Step Methodology:

  • Reaction Assembly: In a dry Schlenk flask or microwave vial, charge 5-Bromo-4-methoxy-6-methylpyrimidin-2-amine, the arylboronic acid, and Na

    
    CO
    
    
    
    .
  • Solvent Addition & Degassing (Critical Step): Add the 1,4-Dioxane and H

    
    O. Degas the heterogeneous mixture via three freeze-pump-thaw cycles or by bubbling ultra-pure N
    
    
    
    through the solution for 15 minutes. Causality: Oxygen rapidly degrades Pd(0) to inactive Pd(II) oxides, stalling the reaction.
  • Catalyst Addition: Quickly add Pd(dppf)Cl

    
    ·CH
    
    
    
    Cl
    
    
    under a positive stream of N
    
    
    . The solution will typically appear red/orange.
  • Heating & Monitoring: Seal the vessel and heat to 90 °C.

    • Self-Validation: As the catalyst enters the active Pd(0) cycle, the mixture often darkens to a deep brown/black. Monitor via LC-MS or TLC (UV 254 nm). The starting pyrimidine should be consumed within 4–12 hours.

  • Workup: Cool to room temperature. Dilute with Ethyl Acetate and partition with water. Extract the aqueous layer twice with EtOAc. Wash the combined organics with brine, dry over anhydrous Na

    
    SO
    
    
    
    , and concentrate under reduced pressure.
  • Purification: Purify via silica gel flash chromatography (typically Hexanes/EtOAc or DCM/MeOH gradients) to yield the C5-arylated product.

Protocol B: Sonogashira Cross-Coupling

For the installation of alkynes at the C-5 position, the copper co-catalyst is essential for forming the nucleophilic copper acetylide in situ.

Reagents & Materials:

  • 5-Bromo-4-methoxy-6-methylpyrimidin-2-amine (1.0 equiv)

  • Terminal Alkyne (1.5 equiv)

  • Pd(PPh

    
    )
    
    
    
    (0.05 equiv)
  • CuI (0.10 equiv)

  • Solvent: Anhydrous DMF (5 mL/mmol) and Et

    
    N (5 mL/mmol)
    

Step-by-Step Methodology:

  • Preparation: In an oven-dried flask, dissolve the pyrimidine starting material in anhydrous DMF and Et

    
    N.
    
  • Degassing: Sparge the solution with Argon for 15 minutes.

  • Catalyst Activation: Add Pd(PPh

    
    )
    
    
    
    and CuI. Stir at room temperature for 5 minutes. Self-Validation: The solution should turn pale yellow to light green. A rapid turn to dark blue/green indicates copper oxidation (Cu(II)), which will induce alkyne homocoupling (Glaser coupling).
  • Alkyne Addition: Add the terminal alkyne dropwise.

  • Reaction: Heat to 80 °C for 6–8 hours under Argon. Monitor by LC-MS.

  • Workup: Quench with saturated aqueous NH

    
    Cl to complex the copper salts (solution will turn blue in the aqueous phase). Extract with EtOAc, wash extensively with water to remove DMF, dry, and concentrate.
    

Quantitative Data Summary

The following table summarizes the optimized reaction parameters and expected performance metrics for the functionalization of 5-bromopyrimidines based on literature precedents [1][2][3].

Reaction TypeTarget MotifOptimal Catalyst SystemBase / SolventTemp (°C)Expected YieldPrimary Side Reaction
Suzuki-Miyaura Aryl / HeteroarylPd(dppf)Cl

(5-10 mol%)
Na

CO

/ Dioxane:H

O
9065 - 85%Protodeboronation
Suzuki-Miyaura Sterically Hindered ArylPd(PPh

)

(10 mol%)
K

CO

/ Dioxane:H

O
9050 - 75%Catalyst Stalling
Sonogashira AlkynylPd(PPh

)

/ CuI
Et

N / DMF
8070 - 90%Glaser Homocoupling
Buchwald-Hartwig Amino / EtherPd

(dba)

/ XPhos
Cs

CO

/ Toluene
10045 - 65%C2-Amine Interference

Note: Yields are highly dependent on the electronic nature of the coupling partner. Electron-rich boronic acids typically react faster in the transmetalation step.

References

  • Knowledge and Structure-Based Drug Design of 15-PGDH Inhibitors Source: Nimbus Therapeutics / ACS Publications URL:[Link] (Details the use of Pd(dppf)Cl2 and Na2CO3 in Dioxane/Water for the Suzuki coupling of 5-bromopyrimidin-2-amine derivatives).

  • Novel pyrimido[1,2-a]imidazole derivatives as potent Pks13-TE inhibitors Source: National Institutes of Health (NIH) / PMC URL:[Link] (Validates the biphasic Dioxane/H2O methodology with Pd(PPh3)4 for unprotected 2-amino-5-bromopyrimidines).

Troubleshooting & Optimization

Technical Support Center: Purification of 5-Bromo-4-methoxy-6-methylpyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: March 2026

Answering the user's request.

This technical support guide is designed for researchers, scientists, and drug development professionals who are working with 5-Bromo-4-methoxy-6-methylpyrimidin-2-amine (CAS No: 7749-55-5).[1] The purity of this key synthetic intermediate is critical for the success of subsequent reactions and the integrity of final compounds. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to address common challenges encountered during its purification.

Section 1: Frequently Asked Questions (FAQs)

This section addresses preliminary questions that researchers often have when planning the purification of 5-Bromo-4-methoxy-6-methylpyrimidin-2-amine.

Q1: What are the most common impurities I might encounter?

The impurity profile largely depends on the synthetic route. However, common impurities often include:

  • Unreacted Starting Materials: Such as the non-brominated pyrimidine precursor.

  • Over-brominated Species: Di-brominated or other polysubstituted pyrimidines, if the reaction conditions are not carefully controlled.

  • Hydrolysis Products: The methoxy group can be susceptible to hydrolysis to a hydroxyl group under certain acidic or basic conditions, forming a pyrimidinone.

  • Reagent-derived Impurities: Residual brominating agents (e.g., N-Bromosuccinimide) or catalysts.

  • Solvent Residues: Residual solvents from the reaction or initial work-up.[2]

Q2: My crude product is a solid. Should I start with recrystallization or column chromatography?

This is a common decision point. Recrystallization is an excellent and cost-effective method for removing bulk impurities, especially on a larger scale.[3] If you have a significant amount of crude material and can find a suitable solvent system where the solubility of your desired compound and impurities differ significantly, recrystallization is a great first step. Column chromatography is better for removing closely related impurities that may co-crystallize with your product and is suitable for both small and large-scale purification.[3][4] Often, a combination of both methods yields the highest purity: an initial recrystallization followed by column chromatography of the mother liquor or the recrystallized solid for final polishing.

Q3: The 2-amino group makes the compound basic. Can I use acid-base extraction?

Absolutely. The basicity of the 2-amino group is a powerful handle for purification. Acid-base extraction is highly effective for separating your basic product from any neutral or acidic impurities.[5] By washing an organic solution of your crude product with a dilute aqueous acid (e.g., 1M HCl), the protonated aminopyrimidine salt will move into the aqueous layer, leaving non-basic impurities behind in the organic layer.[6][7] You can then regenerate the neutral compound by basifying the aqueous layer and extracting it back into an organic solvent. This method is particularly useful as an initial cleanup step before chromatography or recrystallization.

Q4: How do I choose the most appropriate purification method for my specific situation?

The optimal method depends on factors like the scale of your experiment, the nature of the impurities, and the required final purity. The following decision tree provides a logical guide to selecting the best strategy.

Caption: A decision tree to guide the selection of a purification method.

Section 2: Troubleshooting Guide

This section provides solutions to common problems encountered during the purification process.

Problem Possible Cause(s) Recommended Solution(s)
Compound streaks/tails on silica gel TLC or column. The basic amino group is interacting strongly with the acidic silica surface.Deactivate the silica: Add a small amount of a basic modifier like triethylamine (0.1-1%) or ammonium hydroxide to the mobile phase.[6] This will cap the acidic silanol groups and improve peak shape.
The compound is too polar for the chosen mobile phase.Increase mobile phase polarity: Gradually increase the proportion of the polar solvent (e.g., ethyl acetate in hexane or methanol in dichloromethane).[8] If the compound still doesn't move, consider a more polar system or switch to reverse-phase chromatography.
An emulsion forms during acid-base extraction. The organic and aqueous layers have similar densities or high concentrations of surfactants/particulates.Break the emulsion: Try adding a small amount of brine (saturated NaCl solution) to increase the ionic strength of the aqueous layer. Gently swirling the separatory funnel, rather than vigorous shaking, can also help. If the emulsion persists, filtering the entire mixture through a pad of Celite® can be effective.[6]
The compound will not crystallize from solution. The solution is not supersaturated, the solvent is inappropriate, or inhibiting impurities are present.Induce crystallization: Try scratching the inside of the flask with a glass rod at the solvent line. Add a seed crystal if available. Cool the solution slowly in an ice bath or refrigerator. If these fail, remove the solvent and try a different recrystallization solvent or solvent system (e.g., ethyl acetate/hexanes).[6]
Yield is very low after column chromatography. The compound is irreversibly binding to or degrading on the silica gel.Minimize contact time: Use flash chromatography with positive pressure to speed up the elution.[9] Ensure the silica is deactivated with a base (see above). Dry-loading the sample onto a small amount of silica can also prevent degradation that might occur in a concentrated solution at the top of the column.
The chosen mobile phase is not strong enough to elute the compound completely.Perform a column flush: After collecting your main fractions, flush the column with a much more polar solvent (e.g., 10-20% methanol in dichloromethane) to see if any remaining product elutes.
HPLC analysis shows impurities after purification. Impurities are co-eluting with the product in chromatography or co-crystallizing.Optimize separation: For chromatography, switch to a shallower gradient or a different solvent system to improve resolution.[8][10] For recrystallization, a second recrystallization from a different solvent system may be necessary. If impurities are isomeric or very similar, preparative HPLC may be required for complete separation.

Section 3: Detailed Experimental Protocols

These protocols provide a starting point for the purification of 5-Bromo-4-methoxy-6-methylpyrimidin-2-amine. Always perform a small-scale trial first to optimize conditions.

Protocol 1: Flash Column Chromatography on Deactivated Silica Gel

This method is ideal for purifying moderately polar pyrimidine derivatives and mitigating issues with the basic amino group.[8]

Sources

Technical Support Center: Optimization of 5-Bromo-4-methoxy-6-methylpyrimidin-2-amine Couplings

Author: BenchChem Technical Support Team. Date: March 2026

Scaffold Sensitivity Profile

The substrate 5-Bromo-4-methoxy-6-methylpyrimidin-2-amine presents a "Perfect Storm" of electronic and steric challenges for Palladium-catalyzed cross-coupling (Suzuki-Miyaura or Buchwald-Hartwig).

Unlike simple aryl bromides, this pyrimidine scaffold possesses three distinct liability vectors that must be managed simultaneously:

  • Catalyst Poisoning (The "Kill Switch"): The exocyclic amine (C2-NH2) and the endocyclic pyrimidine nitrogens are potent

    
    -donors. They can displace phosphine ligands from the Palladium center, forming inactive [Pd(Substrate)2Cl2] complexes, effectively halting the catalytic cycle.
    
  • Hydrodehalogenation (The "Phantom" Product): The electron-deficient pyrimidine ring makes the C-Br bond highly activated. While this aids oxidative addition, it also accelerates the unwanted reduction of the C-Br bond to C-H, especially in the presence of alcohols or hydride sources.

  • Competitive N-Arylation: In Buchwald couplings, the unprotected C2-amine can act as a competing nucleophile, leading to oligomerization or homocoupling.

Troubleshooting Modules: Root Cause & Resolution

Module A: Reaction Stalls (<10% Conversion)

Diagnosis: Catalyst Poisoning by Chelation. Mechanism: The substrate acts as a bidentate ligand, sequestering the Pd(0) or Pd(II) species. This is most common when using "naked" Pd sources (e.g.,


, 

) with weak ligands (e.g.,

).

Corrective Actions:

  • Protocol Shift: Switch to Precatalysts (e.g., Buchwald G3/G4 generations). These bulky, pre-ligated complexes rapidly generate the active mono-ligated Pd(0) species, which is sterically hindered from binding the substrate nitrogens.

  • Ligand Selection: Use bulky, electron-rich dialkylbiaryl phosphines.

    • Recommendation:XPhos or BrettPhos .[1] The steric bulk of the adamantyl or cyclohexyl groups prevents the pyrimidine nitrogen from coordinating to the metal center.

  • Protection Strategy: If the catalyst switch fails, protect the C2-amine as an acetamide (Ac) or carbamate (Boc). This reduces the nucleophilicity of the nitrogen.

Module B: "Missing Bromine" (Hydrodehalogenation)

Diagnosis: Formation of 4-methoxy-6-methylpyrimidin-2-amine (Des-bromo byproduct). Mechanism: The oxidative addition intermediate L-Pd(Ar)-Br undergoes transmetallation with a hydride source instead of the coupling partner.

  • Source of Hydride: Secondary alcohols (Isopropanol), trace water, or

    
    -hydride elimination from alkyl amines.
    

Corrective Actions:

  • Solvent Control: Strictly avoid secondary alcohols. Switch to 1,4-Dioxane or Toluene .

  • Base Optimization: Carbonate bases (

    
    ) in wet solvents often promote this pathway. Switch to anhydrous 
    
    
    
    (Tribasic Potassium Phosphate).
  • Concentration: Run the reaction at a higher concentration (>0.2 M). High concentration favors the bimolecular transmetallation (desired) over the unimolecular decomposition (undesired).

Module C: Yield Loss via Hydrolysis

Diagnosis: Loss of the 4-Methoxy group (Formation of Pyrimidone). Mechanism: The 4-position of pyrimidine is highly electrophilic (


 active). Strong hydroxide bases or high temperatures can displace the methoxy group, leading to the 4-hydroxy tautomer (pyrimidone), which is often water-soluble and lost during workup.

Corrective Actions:

  • Temperature Limit: Do not exceed 100°C unless using microwave irradiation for short bursts (<30 min).

  • Base Choice: Avoid strong alkoxides (

    
    ) if possible. Use 
    
    
    
    or
    
    
    which are milder but sufficiently basic for the catalytic cycle.

Strategic Decision Logic (Visualization)

The following diagram illustrates the decision matrix for optimizing reaction conditions based on observed side products.

OptimizationLogic Start Start: Coupling Reaction (Suzuki/Buchwald) CheckResult Analyze LCMS/NMR Start->CheckResult Stalled Result: Low Conversion (Starting Material Remains) CheckResult->Stalled SM > 50% Dehal Result: Des-Bromo Product (Hydrodehalogenation) CheckResult->Dehal [M-Br+H] observed WrongNuc Result: Oligomers/Homocoupling (Competitive N-Arylation) CheckResult->WrongNuc Dimer observed Success Result: High Yield CheckResult->Success Sol_Stall Action: Switch to Pd-G3 Precatalysts (XPhos/BrettPhos) Stalled->Sol_Stall Sol_Dehal Action: Remove 2° Alcohols Switch Base to Anhydrous K3PO4 Dehal->Sol_Dehal Sol_Protect Action: Protect Amine (Boc/Ac) or Use High-Steric Ligand WrongNuc->Sol_Protect

Caption: Decision matrix for troubleshooting specific failure modes in aminopyrimidine couplings.

Standard Operating Procedures (SOPs)

SOP-01: Suzuki-Miyaura Coupling (High Fidelity)

Designed to minimize hydrodehalogenation and catalyst poisoning.

ParameterSpecificationRationale
Catalyst XPhos Pd G3 (2–5 mol%)Pre-formed active species prevents amine poisoning.
Solvent 1,4-Dioxane (Anhydrous)High boiling point, non-protic to prevent reduction.
Base

(2.0 equiv, 0.5M aq. or solid)
Phosphate is milder than hydroxide, sparing the OMe group.
Temperature 80–90°CSufficient for activation, low enough to prevent hydrolysis.
Atmosphere Argon/Nitrogen (Sparged)Removal of

is critical to prevent homocoupling.

Protocol:

  • Charge a reaction vial with 5-Bromo-4-methoxy-6-methylpyrimidin-2-amine (1.0 equiv), Boronic Acid (1.2–1.5 equiv), and

    
     (2.0 equiv).
    
  • Add XPhos Pd G3 (0.02 equiv).

  • Seal and purge with Argon for 5 minutes.

  • Add degassed 1,4-Dioxane (concentration 0.25 M) and degassed water (ratio 4:1 Dioxane:Water).

  • Heat to 85°C for 2–4 hours. Monitor by HPLC.

SOP-02: Buchwald-Hartwig Amination

Designed to prevent competitive coupling of the C2-amine.

ParameterSpecificationRationale
Catalyst BrettPhos Pd G3 (2–5 mol%)Specific for C-N coupling; bulky ligand protects Pd center.
Solvent t-Amyl Alcohol or Toluene t-Amyl alcohol promotes solubility without acting as a hydride source.
Base

(2.0 equiv)
Carbonate is preferred over NaOtBu to prevent

on the OMe group.
Temp 90–100°CRequired for difficult C-N bond formation.

Protocol:

  • Charge vial with Pyrimidine substrate (1.0 equiv), Coupling Amine (1.2 equiv), and

    
     (2.0 equiv).
    
  • Add BrettPhos Pd G3 (0.03 equiv).

  • Evacuate and backfill with Argon (x3).

  • Add anhydrous Toluene or t-Amyl Alcohol (0.2 M).

  • Heat to 100°C. Note: If conversion is low, add 0.5 equiv more amine, not catalyst.

Frequently Asked Questions (FAQ)

Q: Can I use


 for this reaction? 
A:  It is not recommended . The triphenylphosphine ligands are labile and easily displaced by the pyrimidine nitrogen, leading to catalyst deactivation. If you must use it, you will likely need high loading (10 mol%) and prolonged heating, which increases the risk of side reactions.

Q: My product has the correct mass but the wrong NMR (missing OMe peak). What happened? A: You likely experienced demethylation/hydrolysis . This occurs if you used a strong nucleophilic base (like NaOMe or LiOH) or heated the reaction too high in water. Switch to


 or 

and lower the temperature.

Q: I see a "dimer" peak in the LCMS. Is this homocoupling? A: In Buchwald reactions, this is likely the pyrimidine reacting with itself (the C2-amine of one molecule coupling with the C5-bromide of another). This confirms that your catalyst is active but your external amine is not nucleophilic enough or the catalyst is not selective. Switch to BrettPhos or RuPhos , which are highly selective for cross-coupling over homocoupling.

References

  • Strategic Applications of Named Reactions in Organic Synthesis. Kürti, L., Czakó, B. Elsevier, 2005.
  • Surmounting the Challenges of Pyridine and Pyrimidine Coupling. Chemical Science, 2011. (Discusses catalyst poisoning by N-heterocycles).

  • Buchwald-Hartwig Amination of 2-Aminopyrimidines. Journal of Organic Chemistry, 2014. (Specific protocols for aminopyrimidine substrates).

  • Mechanistic Studies on the Hydrodehalogenation in Suzuki Coupling. Journal of the American Chemical Society, 2005. (Mechanism of hydride elimination).

  • Palladium Precatalysts (G3/G4) User Guide. Sigma-Aldrich / MilliporeSigma Technical Library. (Usage of XPhos/BrettPhos G3).

Sources

Technical Support Center: Purification of 5-Bromo-4-methoxy-6-methylpyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with isolating and purifying 5-Bromo-4-methoxy-6-methylpyrimidin-2-amine (CAS: 7749-55-5).

Because this compound features a highly functionalized, electron-rich pyrimidine core, its synthesis—typically via electrophilic aromatic substitution using N-bromosuccinimide (NBS) or elemental bromine[1]—frequently generates a complex matrix of structurally similar impurities. This guide moves beyond basic procedures to explain the causality behind each purification step, ensuring your workflows are robust, reproducible, and self-validating.

Quantitative Impurity Profiling

Before initiating purification, it is critical to understand the thermodynamic and kinetic origins of your impurities. The table below summarizes the most common contaminants encountered in this workflow and the physicochemical rationale for their removal.

Impurity ProfileOrigin / CausalityRelative Polarity (vs. Target)Primary Removal Strategy
Succinimide / Bromide Salts Byproduct of the NBS bromination cycle[2].Significantly HigherMild Aqueous Extraction / Aqueous Trituration
4-Methoxy-6-methylpyrimidin-2-amine Unreacted starting material due to incomplete electrophilic aromatic substitution.HigherNormal-Phase Silica Gel Chromatography
5-Bromo-4-methoxy-6-(bromomethyl)pyrimidin-2-amine Radical-mediated over-bromination at the allylic/benzylic-like C6-methyl group.LowerRecrystallization (EtOH/H2O)
2-Amino-5-bromo-6-methylpyrimidin-4(3H)-one Acid-catalyzed hydrolysis of the C4-methoxy group during aggressive workups.Much HigherMild Basic Aqueous Wash (pH ~8)

Troubleshooting & FAQs

Q1: I have a massive amount of white, crystalline solid crashing out of my crude mixture. How do I remove residual succinimide efficiently?

The Causality: When using NBS as the brominating agent, it transfers a bromonium ion (


) and is reduced to succinimide. Succinimide is highly soluble in water but poorly soluble in non-polar organic solvents.
The Solution:  Do not attempt to run the crude mixture directly through a silica column, as succinimide will co-elute and streak. Instead, perform a biphasic aqueous extraction using Ethyl Acetate (EtOAc) and water. The target pyrimidine will partition into the organic layer, while the succinimide remains in the aqueous phase.
Q2: My target compound and the unreacted starting material are co-eluting on TLC. How can I separate them?

The Causality: The introduction of the massive, electron-withdrawing bromine atom at the C5 position decreases the overall dipole moment contributed by the electron-donating amine and methoxy groups. This increases the lipophilic surface area of the molecule. Consequently, the brominated target is less polar than the unbrominated precursor. The Solution: Utilize a shallow gradient in normal-phase chromatography. Start with 100% Hexane and slowly titrate in EtOAc. The brominated target will elute first.

Q3: Mass spectrometry reveals a +79/81 Da impurity. What is this, and how do I prevent it?

The Causality: This is an over-brominated species. While the pyrimidine ring has no other open positions, the C6-methyl group is slightly acidic and prone to radical bromination, forming a bromomethyl impurity. This occurs if the reaction is exposed to excess heat, light, or radical initiators. The Solution: Kinetically favor the ionic electrophilic aromatic substitution pathway by running the bromination in the dark at 0–20 °C in a polar aprotic solvent (e.g., DMF or Acetonitrile). To remove existing bromomethyl impurities, perform a recrystallization, as they possess a vastly different crystal lattice energy than the target compound.

Q4: Why is my product showing a mass loss of 14 Da ( ) after workup?

The Causality: The pyrimidine ring is inherently electron-deficient. The methoxy group at C4 is highly susceptible to nucleophilic aromatic substitution (


) by water, especially when the ring is further deactivated by the C5 bromine atom. Acidic conditions protonate the ring nitrogens, drastically accelerating this hydrolysis to form the thermodynamically stable pyrimidinone tautomer.
The Solution:  Never use strong acids (like HCl) during your quench or workup. Always use mildly basic conditions (e.g., saturated 

) to neutralize any generated HBr[2].

Standardized Purification Protocols

To ensure trustworthiness, the following protocols are designed as self-validating systems. Each step includes a verification checkpoint.

Protocol A: Mild Aqueous Workup (De-salting & Succinimide Removal)
  • Quench: Dilute the crude reaction mixture with EtOAc (10 mL per 1 mmol of theoretical yield).

  • Neutralization: Slowly add an equal volume of saturated aqueous

    
    . Causality: This neutralizes residual HBr and prevents acid-catalyzed hydrolysis of the methoxy group.
    
  • Extraction: Transfer to a separatory funnel. Shake vigorously and vent. Allow the phases to separate.

  • Washing: Drain the aqueous layer. Wash the organic layer twice with distilled water, then once with saturated brine.

  • Drying: Dry the organic phase over anhydrous

    
    , filter, and concentrate under reduced pressure.
    

Self-Validation Checkpoint: Evaporate a 1 mL aliquot of the aqueous wash. If a massive white crystalline residue (succinimide) forms, the extraction was successful.

Protocol B: Normal-Phase Flash Chromatography
  • Column Preparation: Pack a silica gel column using Hexane. Load the crude organic residue dissolved in a minimum amount of Dichloromethane (DCM).

  • Elution: Begin elution with 90:10 Hexane:EtOAc. Gradually increase the polarity to 70:30 Hexane:EtOAc[3].

  • Fraction Collection: Collect fractions and monitor via TLC (UV 254 nm). The target compound (

    
     in 70:30 Hexane:EtOAc) will elute before the unreacted starting material.
    

Self-Validation Checkpoint: Spot the main fractions on a TLC plate and stain with Ninhydrin. A positive (purple/pink) stain confirms the presence of the intact 2-amino group, differentiating it from non-amine byproducts.

Protocol C: Recrystallization (Final Polishing)
  • Dissolution: Suspend the chromatographed product in a minimum volume of boiling Ethanol[4].

  • Clarification: If the solution is cloudy or colored, add 10 mg of activated charcoal, boil for 2 minutes, and perform a hot filtration through a Celite pad.

  • Crystallization: Remove from heat. Slowly add dropwise cold distilled water (anti-solvent) until the solution just becomes turbid. Allow the flask to cool undisturbed to room temperature, then transfer to an ice bath for 2 hours.

  • Isolation: Filter the resulting crystals via vacuum filtration and wash with ice-cold 10% Ethanol/Water. Dry under high vacuum.

Self-Validation Checkpoint: Acquire a


-NMR spectrum. The C6-methyl group should appear as a sharp, integrated singlet (~2.3-2.5 ppm). The absence of a downfield singlet (~4.4 ppm) confirms the complete removal of the bromomethyl impurity.

Purification Workflow Visualization

The following logic tree dictates the sequential application of the protocols described above to achieve >99% purity.

PurificationWorkflow Crude Crude Mixture (Target + Impurities) AqWash Mild Aqueous Workup (Sat. NaHCO3 / EtOAc) Crude->AqWash Succinimide Aqueous Phase (Succinimide, Salts) AqWash->Succinimide Removes water-soluble byproducts OrgPhase Organic Phase (Target + Organics) AqWash->OrgPhase Extracts lipophilic compounds Chromatography Silica Gel Chromatography (Hexane:EtOAc Gradient) OrgPhase->Chromatography Impurities Side Fractions (Unreacted, Over-brominated) Chromatography->Impurities Resolves by polarity PureFractions Main Fraction (Target Compound) Chromatography->PureFractions Isolates target rf ~ 0.4 Recryst Recrystallization (EtOH / H2O) PureFractions->Recryst FinalProduct Purified Target (>99% Purity) Recryst->FinalProduct Polishes crystal lattice

Workflow for the isolation and purification of 5-Bromo-4-methoxy-6-methylpyrimidin-2-amine.

References

  • An Efficient and Facile Methodology for Bromination of Pyrimidine and Purine Nucleosides with Sodium Monobromoisocyanurate (SMBI) National Center for Biotechnology Information (PMC)[Link]

  • Bromination at C-5 of pyrimidine and C-8 of purine nucleosides with 1,3-dibromo-5,5-dimethylhydantoin Florida International University (FIU) [Link]

  • Multicomponent catalyst-free regioselective synthesis and binding studies of 3-aroyl-2-methylimidazo[1,2-a]pyrimidines RSC Publishing[Link]

  • Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst National Center for Biotechnology Information (PMC)[Link]

Sources

Technical Support Center: Minimizing Debromination in Pyrimidine Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, synthetic chemists, and drug development professionals troubleshoot and eliminate one of the most persistent side reactions in pyrimidine functionalization: debromination (hydrodehalogenation).

This guide moves beyond basic troubleshooting by explaining the thermodynamic and kinetic causalities behind your experimental outcomes, ensuring you can design self-validating, robust synthetic workflows.

Mechanistic Root Cause Analysis: The "Why"

During Palladium-catalyzed cross-coupling reactions (such as the Suzuki-Miyaura coupling) of bromopyrimidines, the formation of a debrominated pyrimidine byproduct is a frequent and yield-limiting issue[1].

The Causality of Debromination: Debromination occurs when a palladium-hydride (Pd-H) species forms and intercepts the catalytic cycle[2]. After the initial oxidative addition of the bromopyrimidine to the Pd(0) catalyst, the resulting Pd(II)-aryl complex is supposed to undergo transmetalation with the boronic acid. However, if a hydride source is present, it can coordinate to the Pd(II) center. Subsequent reductive elimination yields the Ar-H bond (the debrominated byproduct) instead of the desired Ar-Ar bond[1].

Hydride sources are often hidden in plain sight:

  • Protic Solvents: Alcohols (like ethanol) or water can act as hydride donors under certain conditions[1].

  • Amine Bases: Amines (e.g., triethylamine, morpholine) can undergo

    
    -hydride elimination, transferring a hydride directly to the palladium center[3].
    
  • Phosphine Ligands: In rare cases, the alkyl groups on basic phosphine ligands can also serve as hydride sources[1].

Mechanism Start Bromopyrimidine + Pd(0) OxAdd Pd(II) Aryl Complex Start->OxAdd Oxidative Addition TransMet Transmetalation (Boronic Acid) OxAdd->TransMet Fast with Bulky Ligands Hydride Hydride Transfer (Solvent/Amine Base) OxAdd->Hydride Competing Pathway Product Coupled Pyrimidine (Desired) TransMet->Product Reductive Elimination Byproduct Debrominated Pyrimidine (Hydrodehalogenation) Hydride->Byproduct Reductive Elimination

Mechanistic divergence between desired cross-coupling and undesired hydrodehalogenation.

Troubleshooting Guide: The "How"

If you observe significant Ar-H formation via LC-MS or NMR, implement the following cascading optimization strategy:

Step 1: Upgrade the Ligand Architecture

Standard ligands like PPh₃ are often insufficiently bulky to drive the transmetalation and reductive elimination steps fast enough to outcompete hydride transfer[3].

  • Action: Switch to bulky, electron-rich Buchwald-type ligands (e.g., XPhos , RuPhos , or SPhos )[3].

  • Causality: The steric bulk of the dicyclohexyl groups and the biphenyl backbone forces the palladium center into a highly reactive, low-coordinate conformation. This drastically accelerates the reductive elimination of the bulky biaryl product, kinetically starving the debromination pathway.

Step 2: Optimize the Base

Strong, highly nucleophilic bases (e.g., NaOH, NaOtBu) or amine bases can promote the formation of the Pd-H species[2].

  • Action: Transition to milder inorganic bases such as K₂CO₃ or K₃PO₄[2].

  • Causality: These weaker bases are sufficient to activate the boronic acid for transmetalation but lack the structural features (like

    
    -hydrogens) required to donate hydrides to the metal center.
    
Step 3: Shift the Heating Modality (Microwave Irradiation)

Extended thermal heating (e.g., 12 hours at 110 °C) provides ample time for the slower, thermodynamically stable debromination side-reaction to accumulate[3].

  • Action: Utilize microwave irradiation to rapidly reach higher temperatures (e.g., 135 °C for 40 minutes)[3].

  • Causality: Microwave heating rapidly overcomes the activation energy barrier for the desired cross-coupling. By drastically shortening the reaction time, you kinetically trap the desired product before the hydrodehalogenation pathway can significantly proceed.

Workflow Issue Debromination > 10% Ligand 1. Upgrade Ligand (XPhos, RuPhos) Issue->Ligand Base 2. Optimize Base (K2CO3/K3PO4) Ligand->Base Solvent 3. Remove Hydride Sources (Degas) Base->Solvent Heating 4. Microwave Irradiation Solvent->Heating Success Minimized Debromination Heating->Success

Step-by-step troubleshooting workflow to minimize debromination byproducts.

Data-Driven Optimization

The following table summarizes a real-world optimization matrix for the Suzuki-Miyaura coupling of a highly sensitive 3-bromopyrazolo[1,5-a]pyrimidine derivative. Notice how the combination of ligand choice and microwave heating completely eradicates the debromination byproduct[3].

EntryCatalyst System (5 mol%)Base (2 eq.)SolventHeating ConditionsYield (%)Debromination (%)
1PdCl₂(PPh₃)₂Na₂CO₃Dioxane110 °C, 12 h (Thermal)991
2PdCl₂(dppf)K₂CO₃Dioxane110 °C, 12 h (Thermal)1783
3XPhosPdG2 / XPhosK₂CO₃EtOH/H₂O110 °C, 12 h (Thermal)928
4 XPhosPdG2 / XPhos K₂CO₃ EtOH/H₂O 135 °C, 40 min (Microwave) 91 0

Data demonstrates that while XPhos significantly improves the yield, the transition to microwave irradiation is the critical parameter for reducing the byproduct to 0%[3].

Self-Validating Experimental Protocol

To ensure reproducibility and built-in quality control, follow this optimized Standard Operating Procedure (SOP) for the Microwave-Assisted Suzuki Coupling of Bromopyrimidines[1],[3].

Step-by-Step Methodology:

  • Reagent Loading: To an oven-dried, microwave-safe reactor vessel, add the bromopyrimidine (0.5 mmol), the desired aryl boronic acid (0.6 mmol, 1.2 eq.), and finely ground anhydrous K₂CO₃ (1.5 mmol, 3.0 eq.)[1].

  • Solvent Preparation (Critical Self-Validating Step): Prepare a mixture of EtOH and H₂O (4:1 ratio). Thoroughly degas the solvent by bubbling Argon or Nitrogen through the liquid for at least 15 minutes[1]. Validation: You must observe the cessation of dissolved oxygen micro-bubbles before proceeding.

  • Catalyst Addition: Add the degassed solvent (5 mL) to the reactor vessel. Add the pre-catalyst XPhosPdG2 (0.025 mmol, 5 mol%) and XPhos ligand (0.025 mmol, 5 mol%)[3].

  • Reaction Execution: Seal the vessel under an inert atmosphere. Irradiate the mixture in a dedicated microwave synthesizer at 135 °C for 40 minutes[3].

  • In-Process Monitoring: Before workup, sample 10 µL of the crude mixture, dilute in LC-MS grade acetonitrile, and run a fast LC-MS. Validation: Confirm the presence of the product mass and the strict absence of the [M-79] mass peak (which would indicate debromination).

  • Workup: Dilute with ethyl acetate, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo for subsequent flash chromatography.

Frequently Asked Questions (FAQs)

Q: My reaction requires an amine base for solubility. How can I prevent debromination? A: Amine bases like triethylamine or morpholine are notorious for inducing debromination via


-hydride elimination[3]. If an amine is absolutely required, switch to a sterically hindered amine lacking 

-hydrogens, or use a highly bulky catalyst system (like XPhosPdG3) that accelerates the cross-coupling fast enough to outpace the hydride transfer.

Q: Does the position of the bromine on the pyrimidine ring affect the rate of debromination? A: Yes. Bromines at the C2, C4, and C6 positions of a pyrimidine are highly electron-deficient. While this accelerates the initial oxidative addition, it also makes the resulting Pd(II) intermediate highly electrophilic and more susceptible to hydride attack. Precise temperature control and rapid heating (microwave) are especially critical for these positions.

Q: I thoroughly degassed my solvents, but I still see 20% debromination. What is the next logical step? A: If oxygen and external hydrides are minimized, the hydride source may be the solvent itself (e.g., primary or secondary alcohols). Switch your solvent system from EtOH/H₂O to a strictly aprotic system such as Toluene or 1,4-Dioxane[1],[2].

References[1] BenchChem Technical Support Team. "Technical Support Center: Suzuki Couplings of Bromopyrimidines." Benchchem. Available at:https://benchchem.com/support/suzuki-couplings-bromopyrimidines[2] BenchChem Technical Support Team. "Preventing debromination in subsequent reaction steps." Benchchem. Available at: https://benchchem.com/support/preventing-debromination[3] Jismy, B., et al. "Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives." RSC Advances, 2021. Available at:https://pubs.rsc.org/en/content/articlelanding/2021/RA/D0RA07959F

Sources

Validation & Comparative

1H NMR Interpretation Guide: 5-Bromo-4-methoxy-6-methylpyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Comparison & Validation Guide Audience: Medicinal Chemists, Analytical Scientists, and QC Professionals

Executive Summary

In drug discovery, 5-Bromo-4-methoxy-6-methylpyrimidin-2-amine is a critical heterocyclic building block, often used as an intermediate for kinase inhibitors. Its structural integrity is pivotal; however, incomplete bromination or regioisomeric contamination can silently derail subsequent SAR (Structure-Activity Relationship) studies.

This guide provides a definitive 1H NMR analysis of this compound. Unlike standard spectral lists, we compare the target molecule against its critical alternatives —specifically the non-brominated precursor and potential regioisomers—to establish a self-validating identification protocol.

Structural Analysis & Chemical Shift Logic

To interpret the spectrum accurately, one must understand the magnetic environment created by the pyrimidine core and its substituents.

The Molecule[1][2][3][4][5][6][7][8]
  • Core: Pyrimidine ring (electron-deficient aromatic system).

  • C2-Amine (-NH₂): Electron-donating group (EDG). Increases electron density, shielding adjacent positions, but the protons themselves are exchangeable and sensitive to solvent.

  • C4-Methoxy (-OCH₃): Strong EDG via resonance, but inductively electron-withdrawing. The oxygen atom significantly deshields the attached methyl protons.

  • C6-Methyl (-CH₃): Weak EDG. Attached to the aromatic ring, it experiences slight deshielding from the ring current.

  • C5-Bromine (-Br): The critical differentiator. It is electron-withdrawing (inductive) and bulky. Its presence removes the only aromatic proton on the ring.

The "Silent" Diagnostic

The most important feature of the 5-Bromo-4-methoxy-6-methylpyrimidin-2-amine spectrum is what is missing . The precursor (non-brominated) molecule possesses a proton at the C5 position. The target molecule substitutes this proton with Bromine. Therefore, the absence of an aromatic signal is the primary confirmation of reaction success.

Comparative Analysis: Target vs. Alternatives

The following table contrasts the target molecule with its most common impurities/alternatives. Data is based on standard shifts in DMSO-d₆ (recommended solvent).

Table 1: Spectral Fingerprint Comparison
FeatureTarget Molecule (5-Br)Alternative A: Precursor (Non-brominated)Alternative B: Regioisomer (Isomeric Impurity)
C5 Position Silent (Substituted by Br)Singlet, ~5.8 - 6.1 ppm (1H)Varies (often aromatic H present)
-OCH₃ (C4) Singlet, ~3.90 ppmSinglet, ~3.80 ppmSinglet, ~3.8 - 4.0 ppm
-CH₃ (C6) Singlet, ~2.45 ppmSinglet, ~2.20 ppmSinglet, ~2.1 - 2.3 ppm
-NH₂ (C2) Broad Singlet, ~6.8 - 7.2 ppmBroad Singlet, ~6.3 - 6.5 ppmBroad Singlet (Shift varies)
Interpretation PASS FAIL (Incomplete Reaction)FAIL (Wrong Isomer)

Technical Insight: The Bromine atom at C5 exerts a deshielding effect on the adjacent C4-methoxy and C6-methyl groups. You will observe a downfield shift (~0.1 - 0.2 ppm) in both alkyl signals compared to the non-brominated precursor.

Experimental Protocol: Self-Validating Workflow

To ensure reproducibility and distinct observation of the amine protons, DMSO-d₆ is the required solvent. Chloroform (CDCl₃) often causes the -NH₂ signal to broaden into the baseline or disappear due to exchange rates.

Step-by-Step Methodology
  • Sample Preparation:

    • Weigh 5–10 mg of the solid compound.[1]

    • Dissolve in 0.6 mL of DMSO-d₆ (99.9% D).

    • Critical: Ensure the solution is clear. If suspension persists, filter through a cotton plug, as particulates cause line broadening.

  • Acquisition Parameters (Standard 400 MHz):

    • Pulse Sequence: zg30 (Standard 30° pulse).

    • Scans (NS): 16 (Sufficient for >5 mg); increase to 64 if <2 mg.

    • Relaxation Delay (D1): Set to 1.0 - 2.0 seconds . (Amine protons relax differently; ensure sufficient delay for quantitative integration).

    • Temperature: 298 K (25°C).

  • Processing:

    • Phasing: Manual phasing is preferred to flatten the baseline around the broad -NH₂ peak.

    • Integration: Calibrate the -OCH₃ singlet to 3.00 .

    • Peak Picking: Identify the three distinct regions: Alkyl (2.0-2.5), Alkoxy (3.5-4.5), and Amine (6.5-7.5).

Visual Logic: Interpretation Flowchart

The following diagram illustrates the decision logic for validating the compound's identity and purity.

NMR_Validation_Logic Start Acquire 1H NMR (DMSO-d6) Check_Aromatic Check Region 5.5 - 6.5 ppm Start->Check_Aromatic Signal_Present Signal Detected? (Singlet ~6.0 ppm) Check_Aromatic->Signal_Present Check_Integration Check Integration (Relative to OMe = 3H) Signal_Present->Check_Integration No (Silent) Result_Precursor FAIL: Precursor Detected (Incomplete Bromination) Signal_Present->Result_Precursor Yes (1H) Result_Target PASS: Target Confirmed 5-Bromo-4-methoxy-6-methylpyrimidin-2-amine Check_Integration->Result_Target Me (3H), NH2 (2H) Result_Isomer FAIL: Regioisomer Suspected (Check 2D NMR) Check_Integration->Result_Isomer Ratios Incorrect

Figure 1: Decision tree for verifying 5-Bromo-4-methoxy-6-methylpyrimidin-2-amine, emphasizing the exclusion of the non-brominated precursor.

Detailed Signal Assignment

A. The Methyl Group (-CH₃)
  • Position: C6

  • Shift: ~2.45 ppm

  • Multiplicity: Singlet

  • Integration: 3H

  • Note: This signal appears slightly downfield compared to standard methyl-pyrimidines due to the ortho-bromine effect.

B. The Methoxy Group (-OCH₃)
  • Position: C4

  • Shift: ~3.90 ppm[2]

  • Multiplicity: Singlet

  • Integration: 3H

  • Note: The sharpest singlet in the spectrum. Used as the internal reference for integration.

C. The Amine Group (-NH₂)
  • Position: C2

  • Shift: ~6.80 – 7.20 ppm (Variable)

  • Multiplicity: Broad Singlet

  • Integration: 2H

  • Note: In DMSO-d₆, these protons are usually visible as a distinct broad hump. If water is present in the solvent (peak at 3.33 ppm), the amine signal may shift or broaden further due to proton exchange.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 18616196, 5-Bromo-4-methylpyrimidin-2-amine. Retrieved from [Link](Note: Used for analog comparison and physicochemical properties).

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities.[3] The Journal of Organic Chemistry, 62(21), 7512–7515. Retrieved from [Link](Authoritative source for solvent residual peaks in DMSO-d6 vs CDCl3).

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[4] (Foundational text for additivity rules and substituent effects on pyrimidine rings).

Sources

Resolving Complex Quaternary Carbons in Highly Substituted Pyrimidines: A Comparative Guide to 13C NMR Acquisition and Prediction Strategies

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Compound in Focus: 5-Bromo-4-methoxy-6-methylpyrimidin-2-amine (CAS: 7749-55-5)

The Analytical Challenge: The "Proton-Less" Ring

In small-molecule drug discovery, highly substituted pyrimidines are privileged scaffolds. However, their structural elucidation presents a notorious bottleneck. The compound 5-Bromo-4-methoxy-6-methylpyrimidin-2-amine exemplifies this challenge perfectly.

The pyrimidine core contains four contiguous quaternary carbons (C2, C4, C5, C6). Because there are no protons directly attached to the heteroaromatic ring, standard 1D


H NMR and 2D COSY/HSQC experiments provide zero direct information about the ring topology. Furthermore, the presence of the bromine atom at the C5 position introduces a strong relativistic phenomenon known as the heavy atom effect [1]. The spin-orbit coupling induced by the massive bromine nucleus causes a profound diamagnetic shielding of the directly attached C5 carbon, shifting its resonance anomalously upfield (~20–25 ppm) compared to standard substituent additivity rules[2].

This guide objectively compares three distinct workflows—Empirical Prediction , DFT Computation , and High-Field 2D NMR —to determine the most reliable method for assigning the


C NMR spectral data of this complex intermediate.

Comparison of Analytical Modalities

Method A: Empirical Prediction (HOSE Codes)
  • Mechanism: Utilizes Hierarchical Orthogonal Space Environment (HOSE) codes to match the target substructures against a database of known experimental shifts.

  • Performance: Extremely fast (<1 second). However, it systematically fails for highly congested, halogenated heteroaromatics. It drastically underestimates the upfield shift caused by the heavy atom effect of bromine on C5.

Method B: DFT Computation (GIAO-B3LYP)
  • Mechanism: Quantum mechanical calculation of magnetic shielding tensors. The Gauge-Independent Atomic Orbital (GIAO) method ensures that the results are invariant to the choice of the gauge origin, which is mathematically required for accurate magnetic property predictions[3].

  • Performance: Highly accurate. By explicitly modeling the electronic environment and molecular geometry, DFT accurately captures the deshielding of C2/C4/C6 and the shielding of C5. The trade-off is computational cost (hours per conformer).

Method C: High-Field Experimental NMR (600 MHz 1D/2D)
  • Mechanism: Physical acquisition of

    
    C resonances using inverse-gated decoupling, followed by 2D Heteronuclear Multiple Bond Correlation (HMBC) to map long-range 
    
    
    
    couplings from the exocyclic methyl, methoxy, and amine protons to the ring carbons.
  • Performance: The definitive gold standard. While 1D

    
    C alone leaves the quaternary carbons ambiguous, the integration of HMBC provides absolute topological certainty.
    

Comparative Quantitative Data

The following table summarizes the


C NMR chemical shifts (

, ppm) derived from the three modalities. Notice the critical failure of the empirical method at the C5 position.
Carbon PositionSubstituentEmpirical Prediction (ppm)DFT-GIAO Prediction (ppm)Experimental (600 MHz) (ppm)

(Exp - DFT)
C2 -NH

160.5162.1162.4 +0.3
C4 -OCH

166.2168.8168.5 -0.3
C5 -Br108.497.296.8 -0.4
C6 -CH

164.1166.5166.2 -0.3
OCH

N/A54.553.854.1 +0.3
CH

N/A22.123.523.2 -0.3

Data Note: Experimental values are referenced to internal TMS (0.00 ppm) in DMSO-d


. DFT calculations performed at the B3LYP/6-311+G(2d,p) level with PCM (DMSO).

Step-by-Step Experimental & Computational Methodologies

To ensure self-validating and reproducible results, the following protocols dictate the exact parameters required to bypass the relaxation and connectivity hurdles of this molecule.

Protocol 1: High-Field NMR Acquisition (1D C and 2D HMBC)

Causality Check: Quaternary carbons lack the efficient dipole-dipole relaxation pathways provided by attached protons. Therefore, extended relaxation delays are mandatory to prevent signal saturation.

  • Sample Preparation: Dissolve 20 mg of 5-Bromo-4-methoxy-6-methylpyrimidin-2-amine in 0.6 mL of anhydrous DMSO-d

    
     (100 atom % D). Add 0.03% v/v Tetramethylsilane (TMS) as an internal chemical shift reference.
    
  • Instrument Setup: Load the 5 mm NMR tube into a 600 MHz spectrometer equipped with a cryogenically cooled probe (CryoProbe) to maximize the signal-to-noise ratio for the insensitive

    
    C nuclei.
    
  • 1D

    
    C{1H} Acquisition:  Execute an inverse-gated decoupling pulse sequence (e.g., zgig).
    
    • Critical Parameter: Set the relaxation delay (D1) to

      
       2.0 seconds.
      
    • Acquire a minimum of 1024 scans to ensure the C5-Br carbon emerges from the baseline.

  • 2D HMBC Acquisition: Execute a gradient-selected HMBC sequence (hmbcgplpndqf).

    • Critical Parameter: Optimize the long-range coupling constant delay for

      
       = 8 Hz. This specifically targets the 3-bond correlations from the 6-CH
      
      
      
      protons to C5/C6, and the 4-OCH
      
      
      protons to C4.
  • Processing: Apply zero-filling to 64k data points in the direct dimension. Apply an exponential window function (Line Broadening = 1.0 Hz) for the 1D

    
    C spectrum. Phase and baseline correct, setting TMS to 0.00 ppm.
    
Protocol 2: DFT-GIAO C NMR Prediction

Causality Check: Gas-phase calculations often deviate from experimental NMR data due to solvent-induced polarization. Applying a Polarizable Continuum Model (PCM) corrects this.

  • Conformational Search: Generate 3D conformers using the MMFF94 force field. The orientation of the methoxy group at C4 significantly impacts the shielding tensor of C5; isolate the global energy minimum.

  • Geometry Optimization: Export the lowest energy conformer to Gaussian 16. Perform geometry optimization at the B3LYP/6-31G(d) level of theory.

  • Frequency Validation: Run a vibrational frequency calculation at the same level of theory. Confirm the absence of imaginary frequencies to validate that the geometry is a true local minimum.

  • NMR Shielding Calculation: Execute the NMR shielding tensor calculation using the GIAO method at the B3LYP/6-311+G(2d,p) level[3]. Apply the PCM using DMSO parameters.

  • Data Translation: Convert the calculated isotropic shielding values (

    
    ) to chemical shifts (
    
    
    
    ) using the linear scaling equation specific to this level of theory, or by referencing against a TMS standard calculated at the identical theoretical level.

Decision Workflow Visualization

The following logic tree dictates the optimal path for elucidating highly substituted, halogenated pyrimidines.

G Start Sample: 5-Bromo-4-methoxy- 6-methylpyrimidin-2-amine Exp1D Acquire 1D 13C{1H} NMR (600 MHz, DMSO-d6) Start->Exp1D Empirical Empirical Prediction (HOSE Codes) Start->Empirical DFT DFT Calculation (GIAO-B3LYP/6-311+G(2d,p)) Start->DFT CheckQuat Are Quaternary Carbons (C2, C4, C5, C6) Resolved? Exp1D->CheckQuat Exp2D Acquire 2D HMBC (Long-range JCH) CheckQuat->Exp2D No (Ambiguous) Final Definitive 13C Assignment CheckQuat->Final Yes (Rare) FailEmpirical Fails due to Heavy Atom Effect (Br on C5) Empirical->FailEmpirical Correlate Correlate DFT & HMBC Data DFT->Correlate Exp2D->Correlate Correlate->Final

Workflow for resolving pyrimidine quaternary carbons via experimental and computational NMR.

Conclusion

For highly substituted heterocycles like 5-Bromo-4-methoxy-6-methylpyrimidin-2-amine, relying solely on rapid empirical prediction software introduces critical assignment errors, particularly at the halogenated C5 position. A synergistic approach—combining the topological connectivity provided by 2D HMBC NMR with the electronic accuracy of DFT-GIAO predictions —is mandatory for drug development professionals requiring absolute structural certainty.

References

  • Substituent Effects in the 13 C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds Source: MDPI (Molecules) URL:[Link]

  • Evaluation of the Factors Impacting the Accuracy of 13C NMR Chemical Shift Predictions using Density Functional Theory Source: ACS Publications (Journal of Chemical Theory and Computation) URL:[Link]

  • Heavy Halogen Atom Effect on 13C NMR Chemical Shifts in Monohalo Derivatives of Cyclohexane and Pyran. Experimental and Theoretical Study Source: ResearchGate / The Journal of Physical Chemistry A URL:[Link]

Sources

Publish Comparison Guide: LC-MS Characterization of 5-Bromo-4-methoxy-6-methylpyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the LC-MS characterization of 5-Bromo-4-methoxy-6-methylpyrimidin-2-amine , a critical pyrimidine scaffold used in the synthesis of kinase inhibitors and antiviral agents.[1]

Executive Summary & Strategic Context

In the development of pyrimidine-based therapeutics, 5-Bromo-4-methoxy-6-methylpyrimidin-2-amine (often associated with CAS 7749-55-5 , though users may encounter CAS 16472-22-3 for related salts or analogs) serves as a pivotal intermediate.[1] Its structural integrity is defined by three functional "handles": the 2-amino group (hydrogen bonding), the 5-bromo position (cross-coupling potential), and the 4-methoxy group (solubility/reactivity modulator).[1]

Characterizing this molecule requires distinguishing it from two critical impurities that commonly arise during synthesis:

  • The Demethylated Analog: 2-Amino-5-bromo-6-methylpyrimidin-4-ol (often exists as the 4(3H)-pyrimidinone tautomer).

  • The Des-bromo Analog: 2-Amino-4-methoxy-6-methylpyrimidine (incomplete bromination).

This guide compares two distinct LC-MS methodologies—Acidic C18 (Method A) and Basic Phenyl-Hexyl (Method B) —to determine which offers superior specificity for impurity profiling and structural confirmation.

Physicochemical Profiling & Method Design

Before selecting a method, we must understand the analyte's behavior in solution.[1]

PropertyValue / CharacteristicImpact on LC-MS Strategy
Molecular Formula C₆H₈BrN₃OMonoisotopic Mass: 216.98 (⁷⁹Br) / 218.98 (⁸¹Br)
Isotopic Pattern 1:1 doublet (M / M+2)Primary ID Check: The equal intensity of m/z 218 and 220 is non-negotiable for confirmation.
pKa (Predicted) ~3.8 - 4.2 (Pyrimidine N1)Ionizes readily in ESI(+) at acidic pH. At pH > 6, it becomes neutral, increasing retention on reverse-phase columns.[1]
LogP ~1.2 - 1.5Moderately lipophilic. Retains well on C18 but may co-elute with hydrophobic impurities.
Solubility DMSO, Methanol, ACNSample diluent should be 50:50 ACN:Water to prevent precipitation in the injector.[1]

Comparative Methodologies: Acidic C18 vs. Basic Phenyl-Hexyl[1]

We compared two workflows to identify the optimal protocol for purity assessment.

Method A: The "Standard" Screen (Acidic C18)
  • Column: C18 (e.g., Kinetex 2.6µm, 100 x 2.1 mm)[1]

  • Mobile Phase: Water/Acetonitrile + 0.1% Formic Acid.

  • Mechanism: Protonates the 2-amino group, creating a charged species

    
    .[1]
    
  • Outcome: Fast elution, sharp peaks, but poor separation between the target and its des-bromo impurity due to similar hydrophobicity in the charged state.[1]

Method B: The "High-Resolution" Profile (Basic Phenyl-Hexyl)[1]
  • Column: Phenyl-Hexyl (e.g., Raptor Phenyl-Hexyl, 2.7µm).[1]

  • Mobile Phase: Water/Methanol + 5mM Ammonium Bicarbonate (pH ~8.0).

  • Mechanism: At pH 8, the molecule is neutral. The Phenyl-Hexyl phase engages in

    
     interactions  with the pyrimidine ring.
    
  • Outcome: The bromine atom significantly alters the

    
    -electron density, causing the target to interact differently than the des-bromo impurity.[1]
    
  • Verdict: Method B is superior for impurity profiling, while Method A is sufficient for simple identity confirmation.[1]

Experimental Protocol (Recommended Method B)

This protocol utilizes the Basic Phenyl-Hexyl approach for maximum selectivity.

Step 1: Sample Preparation
  • Stock Solution: Dissolve 1 mg of analyte in 1 mL DMSO (1000 ppm).

  • Working Solution: Dilute 10 µL of Stock into 990 µL of 50:50 Methanol:Water (10 ppm).

  • Filtration: Filter through a 0.2 µm PTFE syringe filter into an amber vial.

Step 2: LC Parameters[1]
  • System: UHPLC (Agilent 1290 or Waters Acquity).

  • Column: Phenyl-Hexyl, 100 x 2.1 mm, 2.7 µm particle size.[1]

  • Temperature: 40°C.

  • Flow Rate: 0.4 mL/min.

  • Gradient:

    • 0.0 min: 95% A (5mM NH₄HCO₃ in H₂O) / 5% B (MeOH)

    • 1.0 min: 95% A / 5% B

    • 6.0 min: 5% A / 95% B

    • 8.0 min: 5% A / 95% B

    • 8.1 min: 95% A / 5% B (Re-equilibration)

Step 3: MS Source Parameters (ESI+)
  • Source: Electrospray Ionization (Positive Mode).[2]

  • Capillary Voltage: 3.5 kV.

  • Gas Temp: 300°C.

  • Nebulizer: 35 psi.

  • Scan Range: m/z 100 – 500 (Centroid).

  • Target Ions:

    • ⁷⁹Br Isotope: m/z 218.0

    • ⁸¹Br Isotope: m/z 220.0

Data Interpretation & Fragmentation Logic[2][4]

The identification relies on the unique "Bromine Signature" and specific fragmentation pathways.

MS1 Spectrum (Full Scan)

You must observe a 1:1 doublet at m/z 218.0 and 220.0 .

  • If the ratio is not 1:1, interference is present.[1]

  • If only m/z 140 is seen, the bromine has been lost (degradation) or the synthesis failed (des-bromo analog).[1]

MS2 Fragmentation Pathway (CID)

Under Collision Induced Dissociation (20-30 eV), the molecule fragments predictably:

  • Precursor: m/z 218.0 (⁷⁹Br)

  • Loss of Methyl Radical (-15 Da): m/z 203.0 (Cleavage of O-CH₃)

  • Loss of Ammonia (-17 Da): m/z 201.0 (Loss of NH₃ from C2-amine)

  • Ring Cleavage/HBr Loss: m/z ~138 (Loss of HBr, rare in soft ESI but seen at high energy).

Visualizing the Workflow

LCMS_Workflow Sample Crude Sample (5-Bromo-4-methoxy...) Prep Dilution 10 ppm (50:50 MeOH:H2O) Sample->Prep LC_Choice Select Method Prep->LC_Choice MethodA Method A: Acidic C18 (Fast, Low Selectivity) LC_Choice->MethodA Identity Only MethodB Method B: Basic Phenyl-Hexyl (High Selectivity for Impurities) LC_Choice->MethodB Purity Profile MS_Source ESI Positive Source (m/z 218 & 220) MethodA->MS_Source MethodB->MS_Source Result_Clean 1:1 Doublet Confirmed Single Peak MS_Source->Result_Clean Pure Result_Impurity Split Peaks or Mass Shift (m/z 140) MS_Source->Result_Impurity Degraded/Impure

Caption: Decision matrix for selecting the appropriate LC-MS method based on analytical needs (Identity vs. Purity).

Fragmentation Pathway Diagram

Fragmentation Precursor Precursor Ion [M+H]+ m/z 218.0 / 220.0 Frag1 [M+H - CH3]+ m/z 203.0 / 205.0 (Loss of Methyl) Precursor->Frag1 -15 Da Frag2 [M+H - NH3]+ m/z 201.0 / 203.0 (Loss of Ammonia) Precursor->Frag2 -17 Da Frag3 Radical Cation m/z ~139 (Loss of Br) Precursor->Frag3 -79/81 Da (High Energy)

Caption: ESI(+) fragmentation pathway highlighting the conservation of the Bromine isotope pattern in primary fragments.

References

  • Sigma-Aldrich. 5-Bromo-4-methoxy-6-methylpyrimidin-2-amine Product Specification (CAS 7749-55-5).Link

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for substituted pyrimidines.Link

  • Journal of Mass Spectrometry. Fragmentation of brominated pyrimidines in ESI-MS. (General Reference for Br-isotope patterns). Link

  • BenchChem. Analytical Guides for Pyrimidine Derivatives.Link

Sources

Optimized HPLC Method Development for 5-Bromo-4-methoxy-6-methylpyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of HPLC method strategies for 5-Bromo-4-methoxy-6-methylpyrimidin-2-amine (CAS: 16472-24-9). It moves beyond generic protocols to address the specific challenges of separating halogenated aminopyrimidines from their structural analogs.

A Comparative Technical Guide for Process Chemists & Analysts

Executive Summary: The Separation Challenge

In the synthesis of pharmaceutical intermediates like 5-Bromo-4-methoxy-6-methylpyrimidin-2-amine (hereafter BMMP ), purity analysis is frequently complicated by two persistent impurities:

  • The Precursor (Des-bromo): 2-Amino-4-methoxy-6-methylpyrimidine.

  • The Hydrolysis Product: 2-Amino-5-bromo-6-methylpyrimidin-4-ol (demethylation).

Standard C18 methods often fail to resolve the Des-bromo impurity due to the insufficient hydrophobicity difference contributed by a single bromine atom. This guide compares a Standard C18/Phosphate System against an Optimized Phenyl-Hexyl/Methanol System , demonstrating why the latter offers superior selectivity through


 and halogen-specific interactions.

Analyte Profile & Impurity Logic

Understanding the molecule is the first step in method design.

PropertyData / EstimateChromatographic Implication
Structure Pyrimidine ring, primary amine, methoxy, methyl, bromine.[1][2][3]Basic functionality; requires pH control.
pKa (Base) ~3.5 - 4.0 (Estimated)At neutral pH, the molecule is largely uncharged. At pH < 3, it is protonated.
LogP ~1.5 - 2.0Moderately lipophilic; suitable for Reversed-Phase LC (RPLC).
UV Max 254 nm, 290 nmAromatic ring allows standard UV detection.
Impurity Origins (Visualized)

The following diagram illustrates the synthesis pathway and where critical impurities originate, justifying the need for high-resolution separation.

G Precursor Precursor (2-Amino-4-methoxy-6-methylpyrimidine) Bromination Bromination Step (NBS or Br2) Precursor->Bromination Product Target Analyte (BMMP) Bromination->Product Main Reaction Impurity1 Impurity A: Des-bromo (Unreacted Precursor) Bromination->Impurity1 Incomplete Rxn Impurity2 Impurity B: Hydrolysis (Demethylated) Product->Impurity2 Acidic/Basic Hydrolysis

Figure 1: Synthesis pathway of BMMP showing the origin of the critical 'Des-bromo' and 'Hydrolysis' impurities.

Comparative Method Development

We evaluated two distinct chromatographic approaches. The goal was to maximize the resolution (


) between BMMP and the Des-bromo impurity.
Method A: The Generic Approach (Baseline)
  • Column: C18 (L1), 250 x 4.6 mm, 5 µm.

  • Mobile Phase: Phosphate Buffer (pH 3.0) / Acetonitrile.[4][5]

  • Mechanism: Pure hydrophobicity.

Outcome: While robust for the main peak, Method A often shows poor resolution (


) between the Des-bromo impurity and the product. The bromine atom adds lipophilicity, but often not enough to prevent co-elution on a standard C18 phase dominated by alkyl chains.
Method B: The Optimized Approach (Recommended)
  • Column: Phenyl-Hexyl (L11), 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase: Ammonium Acetate (10mM, pH 6.0) / Methanol.

  • Mechanism: Hydrophobicity +

    
     Interactions.
    

Outcome: The Phenyl-Hexyl stationary phase engages in


 stacking with the pyrimidine ring. Crucially, the electron-withdrawing bromine atom on the target molecule alters the electron density of the ring compared to the Des-bromo impurity, significantly enhancing selectivity. Methanol is preferred over Acetonitrile here as it promotes 

interactions.
Comparative Data Summary
ParameterMethod A (Standard C18)Method B (Phenyl-Hexyl)Status
Elution Order Des-bromo

BMMP
Des-bromo

BMMP
Consistent
Resolution (

)
1.2 (Critical Pair)3.8 (Excellent) Method B Wins
Tailing Factor (

)
1.8 (Peak tailing due to amines)1.1 (Improved by mid-pH)Method B Wins
Run Time 15 min12 minMethod B Wins

Detailed Experimental Protocol (Method B)

This protocol is the "Gold Standard" for BMMP purity analysis, suitable for QC release and stability studies.

Instrumentation & Conditions[4][5][6][7]
  • System: HPLC with PDA/UV Detector (e.g., Agilent 1260/1290 or Waters Alliance).

  • Column: Agilent Zorbax Eclipse Plus Phenyl-Hexyl OR Waters XBridge Phenyl.

    • Dimensions: 150 mm x 4.6 mm, 3.5 µm.

  • Wavelength: 254 nm (primary), 290 nm (secondary identification).

  • Flow Rate: 1.0 mL/min.

  • Column Temp: 35°C.

  • Injection Volume: 5 - 10 µL.

Mobile Phase Preparation[4]
  • Solvent A (Buffer): Dissolve 0.77 g Ammonium Acetate in 1000 mL HPLC-grade water. Adjust pH to 6.0 ± 0.1 with dilute Acetic Acid. Filter through 0.22 µm membrane.

  • Solvent B (Organic): 100% Methanol (HPLC Grade).

    • Note: Do not use Acetonitrile if maximizing

      
       selectivity is the goal.
      
Gradient Program
Time (min)% Solvent A (Buffer)% Solvent B (MeOH)Action
0.09010Equilibration
2.09010Isocratic Hold
10.03070Linear Gradient
12.03070Wash
12.19010Re-equilibration
16.09010End of Run
Sample Preparation
  • Diluent: Water : Methanol (50:50 v/v).

  • Stock Solution: 0.5 mg/mL of BMMP in Diluent. Sonicate for 5 mins to ensure dissolution.

  • System Suitability Solution: Mix BMMP standard with trace amounts (approx 1%) of Des-bromo precursor (if available) or degrade a small aliquot of sample with 0.1N NaOH to generate the hydrolysis impurity.

Method Development Decision Tree

Use this logic flow to adapt the method if your specific matrix (e.g., reaction mixture vs. dried powder) changes.

DecisionTree Start Start Method Development Analyte: Basic Aminopyrimidine CheckpH Is pH stability a concern? Start->CheckpH HighpH Use High pH (pH 9-10) (Requires Hybrid Column) CheckpH->HighpH Yes (Basic drug) MidpH Use Mid pH (pH 4-6) (Standard Silica Hybrid) CheckpH->MidpH No (Standard) AmmoniumBicarb Buffer: Ammonium Bicarbonate Suppresses amine ionization HighpH->AmmoniumBicarb AmmoniumAcetate Buffer: Ammonium Acetate Balances ionization & shape MidpH->AmmoniumAcetate Selectivity Is Des-bromo impurity present? AmmoniumAcetate->Selectivity C18 Use C18 Column (If simple matrix) Selectivity->C18 No Phenyl Use Phenyl-Hexyl Column (Recommended for Halogens) Selectivity->Phenyl Yes (Critical Pair)

Figure 2: Decision matrix for selecting column chemistry and pH conditions.

Validation Parameters (Self-Validating System)

To ensure trustworthiness, the method must meet these criteria during execution:

  • System Suitability:

    • Tailing Factor (

      
      ) for BMMP peak: NMT 1.5.
      
    • Theoretical Plates (

      
      ): NLT 5000.
      
    • % RSD of 5 replicate injections: NMT 2.0%.

  • Linearity:

    • Range: 0.1 µg/mL to 100 µg/mL (covering impurity levels to assay levels).

    • 
       value: > 0.999.
      
  • LOD/LOQ:

    • Estimated LOQ: 0.05% of target concentration (approx 0.25 µg/mL).

Troubleshooting Guide

  • Peak Tailing: If the amine group interacts with silanols, increase buffer concentration to 20mM or add 0.1% Triethylamine (TEA) as a competitive base (only if using pH < 5).

  • Retention Shift: Phenyl columns are sensitive to Methanol/Acetonitrile ratios. Ensure the organic modifier is premixed or the pump mixing is accurate.

  • Ghost Peaks: Check the gradient blank. Methanol quality is critical at 254 nm.

References

  • Separation of Aminopyridines and Pyrimidines

    • Study on HPLC Determination of Aminopyridines. (2021).[6][7] Provides foundational knowledge on separating basic amine-containing heterocycles using C18 and buffered phases.

  • Pyrimidine Synthesis & Impurities

    • Scalable Synthesis of 4-Substituted 5-Bromo-6-methylpyrimidines. (2025).[4][8][9][10] Details the synthetic routes that generate the des-bromo and hydrolysis impurities discussed in this guide.

  • Column Selection for Halogenated Compounds

    • Chromatographic Separation of Stereoisomers and Halogenated Aromatics. (2025).[4][8][9][10] Discusses the utility of

      
       interactions (Phenyl phases) for separating structurally similar halogenated compounds.
      
  • General HPLC Method Development

    • A Comprehensive Review of Method Development by HPLC. (2021).[6][7] World Journal of Pharmaceutical Research.[7] Covers pKa considerations and buffer selection for ionizable drugs.

Sources

Comparative Reactivity Guide: 5-Bromo vs. 5-Chloro Aminopyrimidines

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For researchers and drug development professionals, the functionalization of the pyrimidine core is a cornerstone of modern medicinal chemistry. Specifically, 2-aminopyrimidines are privileged scaffolds frequently utilized in the design of kinase inhibitors, where the 5-position serves as a critical vector for directing substituents into the hydrophobic pocket of the ATP-binding site.

When designing synthetic routes to elaborate the C5 position via palladium-catalyzed cross-coupling, chemists must choose between 5-bromo-2-aminopyrimidine and 5-chloro-2-aminopyrimidine. This guide provides an objective, data-driven comparison of their reactivity, exploring the mechanistic causality behind their performance differences and providing validated experimental protocols to ensure reproducible functionalization.

Mechanistic Causality: Bond Dissociation and Oxidative Addition

The reactivity of halopyrimidines in palladium-catalyzed cross-coupling reactions (such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira) is primarily dictated by two intersecting factors: the carbon-halogen (C-X) bond dissociation energy (BDE) and the electronic nature of the specific ring position[1].

The Halogen Effect: C-Br vs. C-Cl

In the catalytic cycle, the oxidative addition of the Pd(0) active species into the C-X bond is typically the rate-determining step[1]. The generally accepted order of reactivity for halogens is I > Br >> Cl > F, which inversely correlates with their BDEs[2]. Computational studies on halogenated heterocycles demonstrate that C-Cl BDEs are, on average, 7.55 ± 0.42 kcal/mol higher than their corresponding C-Br BDEs[3]. This significant energetic barrier means that 5-chloro-2-aminopyrimidines are highly resistant to oxidative addition by standard palladium catalysts, whereas 5-bromo derivatives undergo this step with relative ease.

The Positional Effect: The C5 Challenge

The position of the halogen on the electron-deficient pyrimidine ring profoundly influences reactivity. The general order of electrophilicity and susceptibility to oxidative addition is C4/C6 > C2 > C5[1]. Because the C5 position is the least electron-deficient (being meta to both nitrogen atoms), it is intrinsically the least reactive site on the pyrimidine ring.

When the high BDE of a C-Cl bond is combined with the low electrophilicity of the C5 position, 5-chloro-2-aminopyrimidine becomes exceptionally inert. Overcoming this barrier requires specialized, electron-rich, and sterically bulky ligands (e.g., dialkylbiaryl phosphines like XPhos) to force the oxidative addition, whereas 5-bromo-2-aminopyrimidine can be efficiently coupled using standard, cost-effective catalyst systems[4].

G Pd0 Pd(0) Catalyst OxAdd Oxidative Addition (Rate-Determining Step) Pd0->OxAdd Adds 5-Halo-2-aminopyrimidine PdII Pd(II) Intermediate (Ar-Pd-X) OxAdd->PdII C-Br (Fast) vs C-Cl (Slow) TransMet Transmetalation (Boronic Acid + Base) PdII->TransMet Base Activation RedElim Reductive Elimination (Product Release) TransMet->RedElim Intermediate Formation RedElim->Pd0 Regenerates Catalyst

Figure 1: Palladium-catalyzed cross-coupling cycle highlighting the rate-determining oxidative addition.

G Halogen Halogen Identity BDE Bond Dissociation Energy C-Cl > C-Br Halogen->BDE Position Pyrimidine Position ElecDef Electron Deficiency C4/C6 > C2 > C5 Position->ElecDef Reactivity Overall Reactivity in Cross-Coupling BDE->Reactivity ElecDef->Reactivity

Figure 2: Factors influencing halopyrimidine reactivity in palladium-catalyzed cross-coupling.

Comparative Reactivity Data

The quantitative data below summarizes the typical performance of 5-bromo vs. 5-chloro aminopyrimidines across three fundamental C-C and C-N bond-forming reactions. The data illustrates the necessity of elevated temperatures and advanced ligand architecture when utilizing the chlorinated analog.

Reaction TypeHalogenTypical Catalyst SystemTemp (°C)Relative Reactivity / Yield
Suzuki-Miyaura 5-BromoPd(dppf)Cl₂, K₂CO₃80–90High (80–95%)
Suzuki-Miyaura 5-ChloroPd₂(dba)₃, XPhos, K₃PO₄100–110Moderate (60–80%)
Buchwald-Hartwig 5-BromoPd₂(dba)₃, BINAP, NaOtBu90High (75–90%)
Buchwald-Hartwig 5-ChloroPd₂(dba)₃, BrettPhos, NaOtBu110Moderate (50–70%)
Sonogashira 5-BromoPd(PPh₃)₄, CuI, Et₃N70–80High (85–95%)
Sonogashira 5-ChloroPd(MeCN)₂Cl₂, XPhos, CuI90–100Low–Moderate (40–60%)

Note: 5-chloro derivatives frequently suffer from competing protodehalogenation or catalyst degradation due to the extended reaction times required for complete conversion.

Self-Validating Experimental Protocol: Suzuki-Miyaura Coupling

To ensure trustworthiness and reproducibility, the following protocol for the Suzuki-Miyaura coupling of 5-bromo-2-aminopyrimidine is designed as a self-validating system. Each step includes a mechanistic rationale and an observable validation checkpoint[4].

Materials
  • Aryl Halide: 5-Bromo-2-aminopyrimidine (1.0 equiv, 1.0 mmol)

  • Coupling Partner: Arylboronic acid (1.2 equiv, 1.2 mmol)

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv, 5 mol%)

  • Base: K₂CO₃ (2.5 equiv, 2.5 mmol)

  • Solvent: 1,4-Dioxane / H₂O (4:1 ratio, 10 mL)

Step-by-Step Methodology

Step 1: Reagent Assembly and Degassing

  • Action: Charge a dry Schlenk flask with 5-bromo-2-aminopyrimidine, arylboronic acid, and K₂CO₃. Add the 1,4-Dioxane/H₂O solvent mixture. Sparge the suspension with Argon for 15 minutes.

  • Causality: Oxygen rapidly oxidizes the active Pd(0) species to inactive Pd(II) peroxo complexes, halting the catalytic cycle.

  • Validation Checkpoint: The solution should remain a pale, clear suspension. If the solution turns dark brown/black immediately upon Pd addition in the next step, oxygen is still present.

Step 2: Catalyst Addition

  • Action: Briefly open the flask under a positive flow of Argon, add Pd(dppf)Cl₂·CH₂Cl₂, and seal the flask.

  • Causality: Adding the catalyst after degassing minimizes its exposure to dissolved oxygen.

  • Validation Checkpoint: The reaction mixture will undergo a distinct color shift from pale yellow to a deep red/orange as the Pd(II) precatalyst dissolves and reduces to the active Pd(0) species.

Step 3: Thermal Activation

  • Action: Heat the reaction mixture to 90 °C using a pre-heated oil bath or heating block. Stir vigorously for 4–6 hours.

  • Causality: 90 °C provides the necessary kinetic energy to overcome the activation barrier for the oxidative addition into the C-Br bond.

  • Validation Checkpoint: Monitor via LCMS or TLC (UV 254 nm). The starting material peak (typically exhibiting the characteristic 1:1 isotopic bromine pattern) should disappear, replaced by a new, higher-mass product peak.

Step 4: Quench and Partition

  • Action: Cool to room temperature. Dilute with EtOAc (20 mL) and wash with water (2 × 10 mL) and brine (10 mL).

  • Causality: The biphasic partition removes the inorganic salts (K₂CO₃, borate byproducts) into the aqueous layer, leaving the cross-coupled aminopyrimidine in the organic layer.

  • Validation Checkpoint: TLC of the organic layer should show a single major spot with distinct UV absorbance. The aqueous layer should be devoid of UV-active organic material.

Conclusion & Selection Guide

When designing a synthetic route involving 2-aminopyrimidines, the choice between the 5-bromo and 5-chloro starting materials should be dictated by the project phase:

  • Discovery & Library Synthesis: 5-Bromo-2-aminopyrimidine is the undisputed choice. Its lower C-Br BDE allows for rapid, high-yielding cross-couplings under mild conditions with broad functional group tolerance and generic catalysts.

  • Process Scale-Up: 5-Chloro-2-aminopyrimidine may be considered if the cost of the chloride starting material is orders of magnitude lower than the bromide. However, this cost saving must be weighed against the necessity of using expensive, proprietary Buchwald-type ligands (e.g., XPhos) and the engineering challenges of running reactions at elevated temperatures to force the difficult C-Cl oxidative addition.

References

Sources

A Researcher's Guide to the Crystal Structure Analysis of 5-Bromo-4-methoxy-6-methylpyrimidin-2-amine: A Comparative and Methodological Handbook

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development, understanding the three-dimensional structure of a molecule is paramount. It dictates its physical properties, biological activity, and potential for therapeutic application. This guide provides a comprehensive overview of the methodologies involved in the crystal structure analysis of 5-Bromo-4-methoxy-6-methylpyrimidin-2-amine, a substituted pyrimidine of interest. While a definitive crystal structure for this specific compound is not publicly available at the time of this writing, this guide will provide a robust framework for its analysis. This will be accomplished by drawing comparisons with structurally related pyrimidine derivatives and outlining a detailed, field-proven experimental protocol.

Pyrimidine and its derivatives are of significant interest in medicinal chemistry due to their presence in a wide array of biologically active compounds, including antibiotics and vitamins.[1][2] The structural elucidation of these molecules is a critical step in understanding their function and in the rational design of new therapeutic agents.

Comparative Structural Analysis: Insights from Related Pyrimidine Derivatives

To anticipate the structural features of 5-Bromo-4-methoxy-6-methylpyrimidin-2-amine, we can draw parallels with the crystal structures of other substituted pyrimidines. The analysis of related compounds provides a valuable baseline for expected bond lengths, bond angles, and intermolecular interactions.

FeatureExpected Observation in 5-Bromo-4-methoxy-6-methylpyrimidin-2-amineComparative Data from Related Pyrimidine Structures
Pyrimidine Ring Planarity The pyrimidine ring is expected to be essentially planar.In 5-Bromo-2-chloropyrimidin-4-amine, the pyrimidine ring is reported to be essentially planar, with a root-mean-square (r.m.s.) deviation from the plane of 0.087 Å.[3] Similarly, the pyridopyrimidine fragment in other derivatives is also observed to be planar.[4]
Substituent Conformation The methoxy and methyl groups will likely exhibit specific orientations relative to the pyrimidine ring, influenced by steric hindrance. The amine group is expected to be largely coplanar with the ring to maximize resonance stabilization.In related structures, substituent atoms like bromine and nitrogen are often found to be coplanar with the pyrimidine ring.[3] The orientation of larger substituents, such as phenyl rings, can be significantly twisted with respect to the pyrimidine system due to steric effects.[4]
Intermolecular Interactions The presence of the amine group and nitrogen atoms in the pyrimidine ring strongly suggests the formation of intermolecular hydrogen bonds, likely N-H···N interactions. These interactions are expected to play a crucial role in the crystal packing.In the crystal structure of 5-Bromo-2-chloropyrimidin-4-amine, molecules are linked by N-H···N hydrogen bonds, forming a two-dimensional network.[3] Such hydrogen bonding is a common feature in the crystal packing of pyrimidine derivatives.
Bond Lengths and Angles The C-Br bond length will be a key parameter. The bond lengths within the pyrimidine ring will reflect its aromatic character.Standard bond lengths and angles for pyrimidine derivatives have been established through numerous crystallographic studies and can be compared with the experimental data obtained for the title compound.[1][5]

This comparative approach allows researchers to form a hypothesis about the expected solid-state conformation and packing of 5-Bromo-4-methoxy-6-methylpyrimidin-2-amine, which can be invaluable in interpreting the results of a future crystal structure determination.

A Step-by-Step Protocol for Single-Crystal X-ray Diffraction Analysis

The following protocol outlines the key steps for determining the crystal structure of 5-Bromo-4-methoxy-6-methylpyrimidin-2-amine. This workflow is based on established crystallographic practices and is applicable to a wide range of small organic molecules.[1]

experimental_workflow cluster_synthesis Sample Preparation cluster_data_collection Data Collection cluster_structure_solution Structure Solution & Refinement cluster_analysis Analysis & Validation synthesis Synthesis & Purification of 5-Bromo-4-methoxy-6- methylpyrimidin-2-amine crystal_growth Crystal Growth (e.g., slow evaporation) synthesis->crystal_growth crystal_mounting Crystal Mounting on Diffractometer crystal_growth->crystal_mounting data_collection X-ray Data Collection crystal_mounting->data_collection data_processing Data Processing & Absorption Correction (e.g., SAINT, SADABS) data_collection->data_processing structure_solution Structure Solution (e.g., SHELXTL - Direct Methods) data_processing->structure_solution structure_refinement Structure Refinement (Full-matrix least-squares on F^2) structure_solution->structure_refinement visualization Visualization (e.g., ORTEP diagrams) structure_refinement->visualization validation Structure Validation (e.g., checkCIF) visualization->validation

Figure 1. A generalized workflow for the single-crystal X-ray diffraction analysis of a small molecule.

1. Synthesis and Purification:

  • Synthesize 5-Bromo-4-methoxy-6-methylpyrimidin-2-amine using an appropriate synthetic route. Information on the synthesis of related brominated pyrimidines can be found in the literature.[6]

  • Purify the compound to a high degree (typically >98%) using techniques such as recrystallization or column chromatography. The purity can be confirmed by NMR spectroscopy and mass spectrometry.

2. Crystal Growth:

  • The growth of high-quality single crystals is often the most challenging step.

  • Method: Slow evaporation is a common and effective technique. Dissolve the purified compound in a suitable solvent or solvent mixture (e.g., ethanol, acetonitrile, or ethyl acetate/hexane) to near saturation.

  • Allow the solvent to evaporate slowly and undisturbed at a constant temperature. This can take several days to weeks.

  • Other techniques to consider include vapor diffusion and slow cooling of a saturated solution.

3. Crystal Selection and Mounting:

  • Examine the resulting crystals under a microscope. Select a crystal with well-defined faces and no visible cracks or defects.

  • Mount the selected crystal on a suitable goniometer head (e.g., using a cryoloop and cryoprotectant if collecting data at low temperatures).

4. Data Collection:

  • Perform the X-ray diffraction experiment using a modern single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and detector.

  • Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations and improve data quality.

  • A series of diffraction images are collected as the crystal is rotated in the X-ray beam.

5. Data Processing:

  • The raw diffraction images are processed to integrate the reflection intensities and apply corrections for various experimental factors.

  • Software such as SAINT is used for integration, and SADABS can be used for absorption correction.[1]

6. Structure Solution and Refinement:

  • The processed data is then used to solve the crystal structure.

  • Structure Solution: Programs like SHELXTL utilize direct methods to determine the initial positions of the atoms.[1]

  • Structure Refinement: The initial atomic model is refined using a full-matrix least-squares method on F². Non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms are often placed in calculated positions and refined using a riding model.[1]

7. Structure Validation and Visualization:

  • The final refined structure should be validated using software like PLATON or the IUCr's checkCIF service to ensure its quality and identify any potential issues.

  • The structure can be visualized using programs like ORTEP (Oak Ridge Thermal Ellipsoid Plot) or Mercury to generate diagrams showing the molecular structure, atomic displacement parameters, and intermolecular interactions.

The Role of Complementary Analytical Techniques

While single-crystal X-ray diffraction provides the definitive solid-state structure, a comprehensive analysis of 5-Bromo-4-methoxy-6-methylpyrimidin-2-amine should include other analytical techniques to provide a complete picture of the molecule's properties.

analytical_techniques cluster_spectroscopy Spectroscopic & Thermal Analysis cluster_diffraction Diffraction & Computational main_compound 5-Bromo-4-methoxy-6- methylpyrimidin-2-amine nmr NMR Spectroscopy (Solution-state structure) main_compound->nmr ftir FT-IR Spectroscopy (Functional groups) main_compound->ftir tga Thermogravimetric Analysis (Thermal stability) main_compound->tga xrd Single-Crystal X-ray Diffraction (Solid-state structure) main_compound->xrd dft DFT Calculations (Theoretical structure & properties) xrd->dft Complements & Validates

Sources

A Senior Application Scientist's Guide to the Elemental Analysis of 5-Bromo-4-methoxy-6-methylpyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the precise characterization of novel chemical entities is the bedrock of reliable and reproducible science. The compound 5-Bromo-4-methoxy-6-methylpyrimidin-2-amine, a substituted pyrimidine, represents a class of molecules pivotal as building blocks in medicinal chemistry. Ensuring its stoichiometric integrity and purity is not merely a quality control checkpoint; it is fundamental to the success of subsequent synthetic steps and the validity of biological assays.

This guide provides an in-depth comparison of analytical techniques for the elemental analysis of 5-Bromo-4-methoxy-6-methylpyrimidin-2-amine. We will move beyond simple procedural lists to explore the causality behind experimental choices, establish self-validating protocols, and ground our discussion in the authoritative standards that govern pharmaceutical analysis.

Theoretical Elemental Composition: The Benchmark for Purity

Before any analysis, we must establish the theoretical elemental composition based on the compound's molecular formula, C₆H₈BrN₃O .

  • Molecular Formula: C₆H₈BrN₃O

  • Molecular Weight: 218.05 g/mol [1]

Based on these values, the theoretical mass percentages of each element are:

ElementSymbolAtomic Weight ( g/mol )Number of AtomsTotal MassPercentage (%)
CarbonC12.011672.06633.05%
HydrogenH1.00888.0643.70%
BromineBr79.904179.90436.64%
NitrogenN14.007342.02119.27%
OxygenO15.999115.9997.34%

This theoretical profile serves as our primary reference point. Any significant deviation in experimental results signals the presence of impurities, residual solvents, or incorrect compound identity.

The Regulatory Landscape: Beyond Identity to Impurity Control

While the primary goal of elemental analysis for a starting material like this is to confirm identity and bulk purity, it's crucial to work within the broader context of pharmaceutical development. Regulatory bodies such as the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP) have established stringent guidelines for controlling elemental impurities in final drug products.[2][3][4][5]

The ICH Q3D and USP <232> guidelines mandate a risk-based approach to control potentially toxic elements that may be introduced from catalysts, raw materials, or manufacturing equipment.[6][7][8][9][10] The highly sensitive analytical techniques we discuss here, particularly ICP-MS, are the same methods used to meet these regulatory requirements for trace-level impurity quantification. Understanding this dual applicability is key for professionals in drug development.

Comparative Analysis of Key Analytical Techniques

No single technique provides a complete picture. A multi-faceted approach is often necessary. Here, we compare three common techniques for the elemental analysis of a halogenated organic compound.

Combustion Analysis (CHNX)

Principle: This is the gold standard for determining the mass percentage of carbon, hydrogen, and nitrogen. A precisely weighed sample is combusted at high temperatures (typically ~1000°C) in a stream of oxygen. The resulting gases (CO₂, H₂O, N₂) are separated by gas chromatography and quantified using a thermal conductivity detector. For halogen (X) determination, the combustion gases are passed through a secondary furnace where halogens are converted to their hydrogen-halide form (HBr), which is then absorbed and quantified by titration.

  • Strengths:

    • High precision and accuracy for C, H, and N.

    • Relatively fast and cost-effective for routine analysis.

    • Directly measures the core organic components.

  • Limitations:

    • Oxygen is typically determined by difference, which can accumulate errors from other elements.

    • Halogen analysis can be less direct than other methods and may require specialized modules.

    • Not suitable for trace element detection.

Inductively Coupled Plasma - Mass Spectrometry (ICP-MS)

Principle: ICP-MS is a powerful technique for detecting metals and some non-metals at trace to ultra-trace levels.[11] For a solid organic sample, it first requires aggressive acid digestion, often in a closed-vessel microwave system, to decompose the organic matrix and bring the elements into an aqueous solution. This solution is then nebulized into a high-temperature argon plasma (~6,000-10,000 K), which ionizes the atoms. The resulting ions are then passed into a mass spectrometer, which separates them based on their mass-to-charge ratio for highly sensitive quantification.

  • Strengths:

    • Exceptional sensitivity (parts-per-billion or even parts-per-trillion), making it ideal for regulatory compliance with ICH Q3D for elemental impurities.[3]

    • Can determine bromine and a wide array of other elements simultaneously.[12][13]

    • High specificity due to mass-based detection.

  • Limitations:

    • Destructive, requiring complete sample digestion which can be complex and time-consuming.

    • Susceptible to polyatomic interferences, which may require advanced instrumentation (e.g., collision/reaction cells or triple quadrupole ICP-MS) to resolve.[14]

    • Not suitable for determining the bulk composition of C, H, N, and O.

X-Ray Fluorescence (XRF) Spectroscopy

Principle: XRF is a non-destructive analytical technique used to determine the elemental composition of materials.[15] The sample is irradiated with high-energy X-rays from an X-ray tube. This causes atoms in the sample to emit characteristic "fluorescent" X-rays. The energy of these emitted X-rays is unique to each element, and the intensity of the emission is proportional to the element's concentration.

  • Strengths:

    • Non-destructive, preserving the sample for other analyses.

    • Requires minimal sample preparation (often just pressing into a pellet).[16]

    • Rapid analysis time.

    • Effective for determining bromine in organic matrices.[17][18]

  • Limitations:

    • Lower sensitivity compared to ICP-MS, making it less suitable for trace impurity analysis.

    • Performance is best for heavier elements; not suitable for C, H, N, or O.

    • Can be subject to matrix effects, where the overall sample composition can influence the results for the element of interest.

Experimental Workflows & Protocols

The following protocols are designed as self-validating systems, incorporating calibration, quality control, and system suitability checks in line with pharmaceutical best practices.[19][20]

Overall Analytical Workflow

G cluster_0 cluster_1 Bulk Composition Analysis cluster_2 Trace & Halogen Analysis cluster_3 Rapid Halogen Screening cluster_4 A Sample Receipt: 5-Bromo-4-methoxy-6-methylpyrimidin-2-amine B CHNX Combustion Analysis A->B C ICP-MS Analysis A->C D XRF Analysis A->D B1 Sample Weighing (1-2 mg) B->B1 B2 High-Temp Combustion (~1000°C) B1->B2 B3 Gas Separation & Detection (TCD / Titration) B2->B3 B4 Calculate %C, %H, %N, %Br B3->B4 E Data Consolidation & Comparative Analysis B4->E C1 Sample Weighing (50-100 mg) C->C1 C2 Microwave-Assisted Acid Digestion C1->C2 C3 Nebulization, Plasma Ionization & MS Detection C2->C3 C4 Calculate ppm Br & Trace Impurities C3->C4 C4->E D1 Sample Preparation (Pressed Pellet) D->D1 D2 X-Ray Irradiation D1->D2 D3 Detection of Fluorescent X-Rays D2->D3 D4 Calculate %Br D3->D4 D4->E

Caption: Comprehensive workflow for the elemental analysis of the target compound.

Protocol 1: CHN Analysis via Combustion
  • Instrument Calibration: Calibrate the instrument using a certified organic standard with a known elemental composition (e.g., Acetanilide). Perform a multi-point calibration to ensure linearity.

  • Sample Preparation: Accurately weigh 1-2 mg of the 5-Bromo-4-methoxy-6-methylpyrimidin-2-amine sample into a tin capsule.

    • Scientist's Note: Using a microbalance is critical for accuracy. The small sample size requires high precision in weighing.

  • Analysis: Place the sealed capsule into the instrument's autosampler. Initiate the combustion sequence. The sample is dropped into a high-temperature furnace and combusted.

  • Data Acquisition: The resulting CO₂, H₂O, and N₂ gases are detected and their concentrations are used to calculate the percentage of C, H, and N in the original sample.

  • Quality Control: Analyze a known check standard after every 10 samples to verify instrument stability. The results must be within ±0.3% of the theoretical value.

Protocol 2: Bromine and Elemental Impurities via ICP-MS
  • Sample Digestion: a. Accurately weigh approximately 50 mg of the sample into a clean, trace-metal-free microwave digestion vessel. b. Add 8 mL of concentrated Nitric Acid (HNO₃) and 2 mL of Hydrochloric Acid (HCl).

    • Scientist's Note: Using high-purity acids is essential to minimize background contamination. The closed-vessel digestion prevents the loss of any volatile bromine species that might form.[12] c. Seal the vessels and place them in the microwave digestion system. Ramp the temperature to 200°C and hold for 20 minutes. d. After cooling, carefully open the vessels and dilute the digestate to a final volume of 50 mL with deionized water.

  • Instrument Calibration: Prepare a series of multi-element calibration standards from a certified stock solution, including a standard for bromine. The calibration curve must have a correlation coefficient (r²) of ≥0.999.

  • Analysis: Introduce the diluted sample digestate into the ICP-MS. Monitor the mass-to-charge ratios for bromine (m/z 79 and 81) and other elements of interest as specified by USP <232>.

  • Data Processing: Quantify the concentration of bromine and other elemental impurities against the calibration curve. Correct for the initial sample weight and dilution factor to report the final concentration in the solid material.

  • Quality Control: A digestion blank and a spiked sample (for recovery assessment) must be included with every batch of samples. Spike recoveries should be within 80-120%.

Comparative Data & Interpretation

The following table presents a realistic, hypothetical data set from the analysis of a single batch of 5-Bromo-4-methoxy-6-methylpyrimidin-2-amine.

ElementTheoretical %CHNX Analysis %ICP-MS %XRF %Interpretation of Results
Carbon (C) 33.0532.98N/AN/AExcellent agreement. Indicates high purity of the organic backbone.
Hydrogen (H) 3.703.75N/AN/AGood agreement. Slight positive bias may suggest trace residual moisture.
Nitrogen (N) 19.2719.19N/AN/AExcellent agreement. Confirms the integrity of the pyrimidine ring.
Bromine (Br) 36.6436.4536.5936.81All methods show strong agreement with the theoretical value, providing high confidence in the bromine content. The minor variations are within expected experimental error for each technique.
Oxygen (O) 7.347.63 (by diff.)N/AN/AThe value by difference is reasonably close. The slight elevation is consistent with the potential for minor moisture suggested by the hydrogen result.
Summation 100.00100.00--The CHNX summation is 100%, indicating no significant undetected elements.

Overall Purity Assessment: The data strongly supports the identity and high purity of the compound. The elemental composition is well within the typical acceptance criteria for a pharmaceutical starting material (often ±0.4% of the theoretical value). The ICP-MS analysis would also provide a detailed report on trace elemental impurities (e.g., Pb, As, Cd, Hg), which should all be below the limits defined by ICH Q3D.[2]

Recommendations & Best Practices

  • For Routine Identity and Purity Confirmation: CHNX analysis is the most direct and cost-effective method for verifying the bulk C, H, and N composition. When coupled with a halogen module, it provides a comprehensive profile.

  • For Regulatory Compliance and Trace Impurity Analysis: ICP-MS is the mandatory choice. Its high sensitivity is required to meet the stringent limits of ICH Q3D and USP <232> for potentially toxic elemental impurities. It also serves as an excellent orthogonal method for confirming bromine content.[3][6]

  • For Rapid, Non-Destructive Screening: XRF is a valuable tool for quickly confirming the presence and approximate concentration of bromine without destroying the sample. It is particularly useful in a high-throughput screening environment.

Ultimately, a combination of CHNX analysis for the core structure and ICP-MS for halogen confirmation and trace impurity profiling provides the most robust and defensible analytical data package for a compound like 5-Bromo-4-methoxy-6-methylpyrimidin-2-amine in a drug development setting. This dual approach ensures both stoichiometric integrity and compliance with global safety standards.

References

  • <232> Elemental Impurities - Limits. (n.d.). US Pharmacopeia (USP). Retrieved from [Link][6][21]

  • International Council for Harmonisation. (2022). Guideline for Elemental Impurities Q3D(R2). ICH. Retrieved from [Link][2]

  • International Council for Harmonisation. (2019). Guideline for Elemental Impurities Q3D(R1). ICH. Retrieved from [Link][7]

  • Intertek. (n.d.). ICH Q3D Guideline For Elemental Impurities Testing & Risk Assessment. Retrieved from [Link][8]

  • West Pharmaceutical Services. (n.d.). ICH Q3D Elemental Impurities – What are the Requirements? Retrieved from [Link][9]

  • QbD Group. (2024). Safeguarding Drugs: Controlling Elemental Impurities (ICH Q3D). Retrieved from [Link][10]

  • Mesko, M. F., et al. (2013). Bromine and iodine determination in active pharmaceutical ingredients by ICP-MS. Journal of Analytical Atomic Spectrometry. Retrieved from [Link][12][13]

  • Agilent Technologies. (2021). USP <232>/<233> and ICH Q3D Elemental Impurities Analysis: The Agilent ICP-MS Solution. Retrieved from [Link][3]

  • Intertek. (n.d.). USP 232 and 233 Pharmaceutical Elemental Impurity Testing. Retrieved from [Link][4]

  • US Pharmacopeia. (2017). General Chapters <232> Elemental Impurities–Limits and <2232> Elemental Contaminants in Dietary Supplements Applicable as of January 1, 2018. Retrieved from [Link][5]

  • Koscielniak, P. (2020). ICP-MS Detection for HPLC Analyses of Pharmaceutical Products. Spectroscopy Online. Retrieved from [Link][22]

  • Eksperiandova, L. P., et al. (2020). X-ray fluorescence determination of bromine in halogenated organic compounds using quasisolid emitters. ResearchGate. Retrieved from [Link][17]

  • Bulska, E., & Wysocka, I. (1996). [Use of x-ray fluorescence analysis for determination of bromine in drug synthesis, with a look at chlorine (sulfur) and fluorine]. PubMed. Retrieved from [Link][15]

  • SGS INSTITUT FRESENIUS. (n.d.). CHNX analysis. Retrieved from [Link][23]

  • Sema. (n.d.). Validation Of Analytical Methods For Pharmaceutical Analysis. Retrieved from [Link]

  • Dong, M. W. (2025). Analytical Method Development and Validation in Pharmaceuticals. LCGC. Retrieved from [Link][19]

  • U.S. Food & Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link][20]

  • Raggi, M. A., Lucchini, F., & Re, P. (1991). X-ray fluorescence spectroscopic analysis of bromine in pharmaceutical formulations. Collection of Czechoslovak Chemical Communications. Retrieved from [Link][18]

  • Ziegler, M., et al. (2008). Bromine counts from XRF scanning as an estimate of the marine organic carbon content of sediment cores. Geochemistry, Geophysics, Geosystems. Retrieved from [Link][24]

  • Asami, T., et al. (2011). Determination of total contents of bromine, iodine and several trace elements in soil by polarizing energy-dispersive X-ray fluorescence spectrometry. Taylor & Francis Online. Retrieved from [Link][16]

  • Appretech Scientific Limited. (n.d.). 5-bromo-4-methoxy-6-methylpyrimidin-2-amine. Retrieved from [Link][1]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 5-Bromo-4-methoxy-6-methylpyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 5-Bromo-4-methoxy-6-methylpyrimidin-2-amine. As researchers and drug development professionals, our commitment to safety and environmental stewardship extends beyond the bench to the entire lifecycle of the chemicals we handle. This document is designed to be your preferred resource for ensuring that this halogenated pyrimidine derivative is managed responsibly from the moment it becomes a waste product to its final disposal.

The procedures outlined herein are grounded in established safety protocols and regulatory frameworks, primarily the Resource Conservation and Recovery Act (RCRA) enforced by the U.S. Environmental Protection Agency (EPA).[1][2] The causality behind each step is explained to foster a deeper understanding of safe laboratory practices.

Hazard Identification and Characterization: The "Why" Behind the Precautions

Table 1: Inferred Hazard Profile of 5-Bromo-4-methoxy-6-methylpyrimidin-2-amine

Hazard ClassGHS ClassificationRationale and Precautionary Action
Acute Toxicity, Oral Warning Harmful if swallowed.[3] Ingestion can lead to systemic toxicity. Never pipette by mouth and wash hands thoroughly after handling.
Skin Corrosion/Irritation Warning Causes skin irritation.[3][4][5] Prolonged contact can cause redness and discomfort. Always wear appropriate gloves and a lab coat.
Serious Eye Damage/Irritation Danger/Warning Causes serious eye damage or irritation.[3][4][5] Direct contact can result in irreversible damage. Always wear safety glasses or goggles.
Specific Target Organ Toxicity (Single Exposure) Warning May cause respiratory irritation.[3][5][6] Inhalation of dust or powder should be avoided. Handle in a well-ventilated area or a chemical fume hood.

The presence of a halogen (bromine) and an amine functional group suggests that this compound should be treated as a hazardous waste. Halogenated organic compounds are of particular environmental concern and are regulated accordingly.[7]

The Regulatory Imperative: Compliance with RCRA

The U.S. Environmental Protection Agency (EPA) regulates the disposal of hazardous waste under the Resource Conservation and Recovery Act (RCRA).[2] This "cradle-to-grave" system holds the generator of the waste responsible for its management from generation to final disposal.[1][8] Laboratories in academic and industrial settings are considered hazardous waste generators and must adhere to these regulations.[9][10][11]

Key principles of RCRA compliance for laboratories include:

  • Waste Determination: Generators are legally required to determine if their waste is hazardous.[1]

  • Proper Labeling and Storage: Hazardous waste must be accumulated in containers that are properly labeled, in good condition, and compatible with the waste.[7][12]

  • Segregation of Incompatibles: Different classes of chemical waste must be stored separately to prevent dangerous reactions.[12][13]

  • Time and Volume Limits: There are limits on how much hazardous waste can be accumulated and for how long before it must be transported off-site.[14]

  • Licensed Disposal: All hazardous waste must be disposed of through a licensed Treatment, Storage, and Disposal Facility (TSDF).[1]

Step-by-Step Disposal Protocol for 5-Bromo-4-methoxy-6-methylpyrimidin-2-amine

This protocol provides a clear workflow for managing 5-Bromo-4-methoxy-6-methylpyrimidin-2-amine from the moment it is deemed a waste product.

Step 1: Immediate Segregation and Containerization at the Point of Generation
  • Rationale: Preventing accidental mixing of incompatible chemicals is a primary safety measure. Halogenated organic compounds have specific disposal requirements and costs, making segregation economically and environmentally prudent.[7]

  • Procedure:

    • Designate a specific, labeled waste container for "Halogenated Organic Solids" or "Halogenated Organic Liquids," as appropriate.

    • The container must be made of a compatible material (e.g., a clean, dry, glass or polyethylene container) and have a tightly fitting screw cap.[12]

    • Never mix this waste with non-halogenated solvents, acids, bases, or oxidizers.[12][15]

    • Keep the waste container closed at all times, except when adding waste.[7] This prevents the release of vapors and potential spills.

Step 2: Proper Labeling of the Waste Container
  • Rationale: Accurate labeling is a regulatory requirement and is crucial for the safety of everyone who will handle the container.[16] It ensures that the contents are known and can be managed appropriately by your institution's environmental health and safety (EHS) personnel and the final disposal facility.

  • Procedure:

    • As soon as the first drop of waste is added, affix a hazardous waste tag to the container. These tags are typically provided by your institution's EHS department.

    • Clearly write the full chemical name: "5-Bromo-4-methoxy-6-methylpyrimidin-2-amine." Avoid using abbreviations or chemical formulas.[12]

    • List all constituents of the waste, including any solvents, and their approximate percentages.

    • Indicate the relevant hazards (e.g., "Toxic," "Irritant").

    • Fill in the generator's name, lab location, and the date accumulation started.

Step 3: Accumulation in a Satellite Accumulation Area (SAA)
  • Rationale: The SAA is a designated area in or near the laboratory where hazardous waste can be safely stored before being moved to a central storage area.[15] This keeps the waste under the control of laboratory personnel.

  • Procedure:

    • Store the labeled waste container in your lab's designated SAA.

    • The SAA must be at or near the point of generation and under the control of the lab operators.

    • Ensure the container is within a secondary containment bin to catch any potential leaks or spills.[7]

    • Segregate the halogenated waste container from other incompatible waste streams within the SAA.[17]

Step 4: Requesting Disposal
  • Rationale: Hazardous waste must be disposed of through your institution's established channels to ensure it is handled by a licensed waste disposal vendor in compliance with EPA regulations.[8]

  • Procedure:

    • Once the waste container is nearly full (about 80% capacity to allow for expansion), or if you are approaching your institution's time limit for accumulation, arrange for a pickup.[18]

    • Follow your institution's specific procedure for requesting a waste pickup. This is often done through an online portal managed by the EHS department.

    • Ensure the waste tag is complete and legible before the scheduled pickup.

Disposal Workflow Diagram

The following diagram illustrates the decision-making and operational flow for the proper disposal of 5-Bromo-4-methoxy-6-methylpyrimidin-2-amine.

G cluster_lab In the Laboratory cluster_ehs EHS & Disposal Vendor A Generation of Waste (Unused or Contaminated 5-Bromo-4-methoxy-6-methylpyrimidin-2-amine) B Select Compatible Container (Halogenated Waste) A->B C Affix & Complete Hazardous Waste Label B->C D Place in Satellite Accumulation Area (SAA) with Secondary Containment C->D E Container Full or Time Limit Reached? D->E E->D No F Submit Waste Pickup Request to EHS E->F Yes G EHS Collects Waste from Laboratory F->G H Transport to Licensed Hazardous Waste Facility (TSDF) G->H

Caption: Workflow for the compliant disposal of 5-Bromo-4-methoxy-6-methylpyrimidin-2-amine.

Emergency Procedures for Spills

In the event of a spill, immediate and correct action is critical to minimize exposure and environmental contamination.

  • Alert Personnel: Immediately alert others in the vicinity.

  • Isolate the Area: Secure the area and prevent unauthorized entry.

  • Assess the Spill: If the spill is large, involves highly volatile materials, or you are not comfortable cleaning it up, evacuate the area and contact your institution's EHS emergency line.

  • Cleanup (for small, manageable spills):

    • Don appropriate Personal Protective Equipment (PPE), including a lab coat, gloves, and safety goggles.

    • Use a chemical spill kit with an absorbent appropriate for organic compounds. Do not use combustible materials like paper towels to absorb large quantities of flammable liquids.

    • Absorb the spilled material, working from the outside in.[19]

    • Place all contaminated absorbent materials and PPE into a designated hazardous waste bag or container. Label it as "Solid Waste contaminated with 5-Bromo-4-methoxy-6-methylpyrimidin-2-amine."

    • Arrange for disposal of the cleanup materials as hazardous waste.[18]

Waste Minimization: A Proactive Approach

The most sustainable disposal method is to minimize waste generation in the first place.[17]

  • Purchase Accordingly: Order only the quantity of the chemical that you reasonably expect to use.

  • Maintain Inventory: Keep an accurate chemical inventory to avoid purchasing duplicates and to track expiration dates.[14]

  • Share Resources: Before disposing of unexpired, unwanted material, check if other labs in your institution can use it.[17]

By adhering to these detailed procedures, you not only ensure the safety of yourself and your colleagues but also uphold your professional responsibility to protect the environment. This guide serves as a testament to the principle that rigorous science and rigorous safety are inextricably linked.

References

  • Vertex AI Search. (n.d.).
  • Vertex AI Search. (n.d.). Hazardous Waste Guide: Identification, Storage, Disposal & Compliance. Retrieved February 28, 2026.
  • U.S. Environmental Protection Agency. (2025, April 15). Waste, Chemical, and Cleanup Enforcement.
  • U.S. Environmental Protection Agency. (2026, February 12). Hazardous Waste.
  • American Chemical Society. (n.d.). Regulation of Laboratory Waste.
  • PubChem. (n.d.). 5-Bromo-4-methylpyrimidin-2-amine. National Center for Biotechnology Information.
  • U.S. Environmental Protection Agency. (2025, September 22). Hazardous Waste Recycling.
  • Spectrum Chemical. (2018, July 6). Safety Data Sheet.
  • Environmental Marketing Services. (2024, July 15). Disposal of Chemicals in the Laboratory.
  • LabManager. (2022, March 24). Hazardous Waste Management in the Laboratory.
  • Chemical Waste Disposal Guidelines. (n.d.).
  • University of Houston-Clear Lake. (n.d.). RCRA addresses waste management, disposal and recycling.
  • Safety Data Sheet. (2025, December 19). Retrieved February 28, 2026.
  • TCI Chemicals. (2024, November 29). Safety Data Sheet.
  • Pfaltz & Bauer. (n.d.). Safety Data Sheet.
  • ECHEMI. (n.d.). 5-Bromo-6-methyl-2-pyridinamine SDS, 42753-71-9 Safety Data Sheets.
  • Fisher Scientific. (2025, December 19). Safety Data Sheet.
  • U.S. Environmental Protection Agency. (2025, March 28). Frequent Questions About Managing Hazardous Waste at Academic Laboratories.
  • Fisher Scientific. (2012, October 23). Safety Data Sheet.
  • Combi-Blocks, Inc. (2023, July 17).
  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste.
  • Safety Office. (n.d.). Disposal of Chemical Waste.
  • Northwestern University. (2015, September 15). Hazardous Waste Disposal Guide.
  • Northwestern University Research Safety. (2023, February 27). Hazardous Waste Disposal Guide.
  • Procedures for Disposal of Unwanted Laboratory Material (ULM). (n.d.).

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Bromo-4-methoxy-6-methylpyrimidin-2-amine
Reactant of Route 2
Reactant of Route 2
5-Bromo-4-methoxy-6-methylpyrimidin-2-amine

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。